Product packaging for Coumarin 343(Cat. No.:CAS No. 55804-65-4)

Coumarin 343

カタログ番号: B1210632
CAS番号: 55804-65-4
分子量: 285.29 g/mol
InChIキー: KCDCNGXPPGQERR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Coumarin 343 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO4 B1210632 Coumarin 343 CAS No. 55804-65-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)12-8-10-7-9-3-1-5-17-6-2-4-11(13(9)17)14(10)21-16(12)20/h7-8H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDCNGXPPGQERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069051
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-
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Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55804-65-4
Record name Coumarin 343
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Record name Coumarin 343
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-
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Record name 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid
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Record name COUMARIN 343
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of Coumarin 343 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of Coumarin 343 and its derivatives. These compounds are of significant interest due to their versatile fluorescent properties, making them valuable tools in various scientific disciplines, including cell biology, drug discovery, and materials science. This document details key synthetic methodologies, presents quantitative data in a comparative format, and outlines their use in cellular imaging and as probes for signaling pathways.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives primarily relies on classical condensation reactions, most notably the Knoevenagel and Pechmann condensations. These methods offer robust and versatile routes to a wide array of substituted coumarins.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of coumarin-3-carboxylic acids and their derivatives. This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst.

Pechmann Condensation

The Pechmann condensation provides an alternative route to coumarin synthesis, particularly for 4-substituted derivatives. This method involves the reaction of a phenol with a β-ketoester under acidic conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and representative derivatives.

Synthesis of this compound (2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxylic acid)

The synthesis of the parent this compound can be achieved through the hydrolysis of its ester precursor, which is typically synthesized via a Knoevenagel-type condensation.

Protocol: A solution of the ethyl ester of this compound (1.0 g, 3.5 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (10 mL) is refluxed for 2 hours. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford this compound as a solid.

Synthesis of 7-Aminocoumarin-3-carboxylic Acid Derivatives

7-Aminocoumarin derivatives are particularly valuable due to their enhanced fluorescence properties. A novel approach to their synthesis involves a Buchwald-Hartwig cross-coupling reaction.[1]

Protocol for Buchwald-Hartwig Cross-Coupling:

  • Protection of the Carboxylic Acid: The starting 7-hydroxycoumarin-3-carboxylic acid is first protected as a methyl ester.

  • Triflation of the Hydroxyl Group: The 7-hydroxy group is converted to a triflate by reacting the methyl ester with triflic anhydride in the presence of pyridine.

  • Buchwald-Hartwig Amination: The 7-triflylcoumarin is then subjected to a palladium-catalyzed cross-coupling reaction with benzophenone imine as an ammonia surrogate.

  • Deprotection: The resulting imine is hydrolyzed under acidic conditions to yield the 7-aminocoumarin-3-carboxylic acid methyl ester, which can be further hydrolyzed to the carboxylic acid if needed.[1]

Synthesis of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives via Click Chemistry

The introduction of a triazole moiety at the 4-position of the coumarin ring can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry.[2]

Protocol:

  • Synthesis of O-propargylated Coumarin: 4-hydroxycoumarin is reacted with propargyl bromide in the presence of potassium carbonate in acetone to yield 4-(prop-2-yn-1-yloxy)-2H-chromen-2-one.[2]

  • Copper-Catalyzed Cycloaddition: The O-propargylated coumarin is then reacted with a desired azide in the presence of a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and sodium ascorbate) to afford the 4-substituted 1,2,3-triazole-coumarin derivative.[2]

Synthesis of 6-Nitro and 8-Nitrocoumarin Derivatives

Nitration of the coumarin scaffold allows for the introduction of a nitro group, which can be a versatile handle for further functionalization.

Protocol for Nitration: To a solution of 4,7-dimethylcoumarin (1 g) in concentrated sulfuric acid (15 mL) cooled in an ice bath, a mixture of nitric acid (0.4 mL) and sulfuric acid (1.2 mL) is added dropwise at 0–5 °C. The reaction is stirred overnight at this temperature. Pouring the reaction mixture onto ice yields the nitro-substituted product. The isomer ratio (6-nitro vs. 8-nitro) can be influenced by reaction time and temperature.

Quantitative Data Summary

The photophysical properties of this compound and its derivatives are highly dependent on their substitution pattern and the surrounding environment. The following tables summarize key quantitative data for a selection of these compounds.

Compoundλabs (nm)λem (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
This compound 4374770.6339,000DMSO
7-(Diethylamino)coumarin-3-carboxylic acid 408---Water
7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester 444---Water
Coumarin derivative with sulfonamide ~400435-5250.60-Methanol
Coumarin-hemicyanine hybrid (ACou-Ind) -----
Coumarin-based probe for H₂O₂ --0.68--

Applications in Cellular Imaging and Signaling

This compound and its derivatives have emerged as powerful fluorescent probes for live-cell imaging and for studying cellular signaling pathways due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment.

Live-Cell Imaging with this compound Azide

This compound X azide is a versatile tool for labeling biomolecules in living cells via click chemistry. This approach allows for the specific and covalent attachment of the fluorophore to alkyne-modified targets.

Experimental Workflow for Live-Cell Imaging:

G cluster_prep Cell and Probe Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging cell_culture Culture cells on imaging dish metabolic_labeling Metabolically label cells with alkyne precursor cell_culture->metabolic_labeling wash_cells1 Wash cells with PBS metabolic_labeling->wash_cells1 stock_solution Prepare 1-10 mM this compound X azide stock in DMSO prepare_cocktail Prepare click reaction cocktail: - this compound X azide - Copper(II) Sulfate - Ligand (e.g., THPTA) - Sodium Ascorbate stock_solution->prepare_cocktail wash_cells1->prepare_cocktail incubate Incubate cells with cocktail (5-20 min at 37°C) prepare_cocktail->incubate wash_cells2 Wash cells with PBS incubate->wash_cells2 add_buffer Add live-cell imaging buffer wash_cells2->add_buffer microscopy Image with fluorescence microscope (Ex: ~440 nm, Em: ~480 nm) add_buffer->microscopy

Live-cell imaging workflow using this compound X azide.
Probing Signaling Pathways

Coumarin derivatives have been developed as probes to monitor enzymatic activity and to investigate signaling pathways. For instance, certain coumarin derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.

PI3K/AKT Signaling Pathway Inhibition by Coumarin Derivatives:

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates Downstream Downstream Targets (e.g., mTOR, Bcl-2 family) AKT->Downstream Activates/Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Coumarin Coumarin Derivatives Coumarin->PI3K Inhibits Coumarin->AKT Inhibits

Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Synthesis of this compound Derivatives: A Generalized Workflow

The synthesis of various this compound derivatives often follows a multi-step process starting from readily available precursors. The following diagram illustrates a general workflow.

G cluster_synthesis Synthesis of Coumarin Core cluster_functionalization Functional Group Interconversion cluster_characterization Characterization starting_materials Starting Materials (e.g., Substituted Salicylaldehyde, Active Methylene Compound) condensation Condensation Reaction (e.g., Knoevenagel) starting_materials->condensation cyclization Intramolecular Cyclization condensation->cyclization coumarin_core Substituted Coumarin Core cyclization->coumarin_core functionalization Functionalization (e.g., Nitration, Halogenation, Click Chemistry) coumarin_core->functionalization purification Purification (e.g., Column Chromatography, Recrystallization) functionalization->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) purification->spectroscopy photophysical Photophysical Characterization (Absorption, Emission, Quantum Yield) purification->photophysical

A generalized workflow for the synthesis and characterization of this compound derivatives.

References

An In-depth Technical Guide to the Photophysical and Chemical Properties of Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 is a highly fluorescent, water-soluble dye belonging to the 7-aminocoumarin family.[1][2] Renowned for its strong absorption and emission in the blue-green region of the visible spectrum, it has become an invaluable tool in various scientific disciplines.[3] Its rigidized structure contributes to a high fluorescence quantum yield, making it an ideal candidate for applications ranging from laser dyes to fluorescent probes in biological imaging and sensitizers in dye-sensitized solar cells (DSSCs).[3][4] This technical guide provides a comprehensive overview of the core photophysical and chemical properties of this compound, detailed experimental protocols for their characterization, and visualizations of key experimental workflows.

Chemical Properties

This compound, systematically named 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, possesses a rigid molecular structure that minimizes non-radiative decay pathways, thus enhancing its fluorescence efficiency.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.3 g/mol
CAS Number 55804-65-4
Appearance Orange crystalline powder
Melting Point 240 °C
Solubility A hydrophilic dye, it is slightly soluble in chloroform and DMSO (0.1-1 mg/ml).

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment, a characteristic that can be exploited in various sensing applications. The key photophysical parameters are summarized in the table below.

Table 2: Photophysical Properties of this compound in Ethanol

ParameterValueReference
Absorption Maximum (λabs) 443 - 446 nm
Emission Maximum (λem) 461 - 519 nm
Molar Extinction Coefficient (ε) 26,000 - 44,300 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) 0.63
Fluorescence Lifetime (τ) ~3.6 - 4.0 ns

Experimental Protocols

Accurate characterization of the photophysical and chemical properties of this compound relies on standardized experimental procedures. The following sections provide detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.

Materials:

  • This compound

  • Spectroscopy-grade ethanol

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of ethanol (e.g., 10 mL) to prepare a stock solution of known concentration.

  • Prepare a series of dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0). For example, prepare five dilutions ranging from approximately 0.005 mM to 0.025 mM.

  • Measure absorbance:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength to the absorption maximum of this compound in ethanol (~445 nm).

    • Use a quartz cuvette filled with ethanol as a blank to zero the instrument.

    • Measure the absorbance of each dilution, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis on the data points. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. For blue-emitting dyes like this compound, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

Materials:

  • This compound

  • Quinine sulfate (or another suitable standard)

  • Spectroscopy-grade ethanol

  • 0.1 M Sulfuric acid

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both this compound and the standard in their respective solvents. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the sample and the standard.

    • Ensure identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

  • This compound solution of low concentration

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser diode)

    • Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

    • TCSPC electronics

Procedure:

  • Instrument Setup:

    • Select an excitation wavelength appropriate for this compound (e.g., 440 nm).

    • Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Sample Measurement:

    • Place the dilute this compound solution in the sample holder.

    • Acquire the fluorescence decay curve by collecting photons over a set period. The collection should continue until sufficient counts are accumulated in the peak channel to ensure good statistics.

  • Data Analysis:

    • Deconvolute the IRF from the measured fluorescence decay curve.

    • Fit the resulting decay data to an exponential decay model (single, multi-exponential) to extract the fluorescence lifetime(s). For this compound in a homogeneous solvent, a single exponential decay is often sufficient.

Synthesis of this compound

A common synthetic route to this compound involves the Pechmann condensation. A generalized procedure is outlined below.

Materials:

  • A suitable substituted phenol

  • A β-ketoester

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: A solution of the starting material (e.g., a julolidine derivative) in concentrated hydrochloric acid is stirred at room temperature.

  • Reaction: The reaction mixture is stirred for an extended period (e.g., 24 hours).

  • Workup:

    • After the reaction is complete, water is added to the solution.

    • The mixture is extracted multiple times with ethyl acetate.

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Applications and Workflows

Dye-Sensitized Solar Cells (DSSCs)

This compound is frequently used as a photosensitizer in DSSCs. In this application, the dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon photoexcitation, the dye injects an electron into the conduction band of the semiconductor, initiating the process of current generation.

G cluster_dssc Photo-Induced Electron Transfer in a Dye-Sensitized Solar Cell Photon Incident Photon (hν) C343_ground This compound (Ground State, S0) Photon->C343_ground Excitation C343_excited This compound (Excited State, S1) TiO2_CB TiO₂ Conduction Band C343_excited->TiO2_CB Electron Injection C343_cation This compound Cation (C343⁺) External_Circuit External Circuit TiO2_CB->External_Circuit Electron Transport Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->C343_cation Dye Regeneration External_Circuit->Electrolyte Electron Transfer to Electrolyte

Caption: Workflow of photo-induced electron transfer in a this compound-sensitized solar cell.

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process involving reaction, extraction, and purification.

G cluster_synthesis Synthesis Workflow of this compound Start Starting Materials (e.g., Julolidine derivative, Concentrated HCl) Reaction Stir at 25°C for 24h Start->Reaction Quench Add Water Reaction->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purification Recrystallization or Column Chromatography Concentrate->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound stands out as a versatile and robust fluorescent dye with well-characterized photophysical and chemical properties. Its high quantum yield, sensitivity to the local environment, and amenability to chemical modification make it a powerful tool for researchers in chemistry, biology, and materials science. The detailed protocols and workflows provided in this guide are intended to facilitate its effective use and further exploration in a wide range of scientific applications, from fundamental studies of molecular interactions to the development of advanced materials and diagnostic tools.

References

Spectroscopic data of Coumarin 343 (absorbance, emission, lifetime)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Coumarin 343, a widely utilized fluorescent dye. The document details its absorbance, emission, and fluorescence lifetime characteristics in various solvent environments. Experimental protocols for key spectroscopic measurements are also provided, along with graphical representations of fundamental photophysical processes and experimental workflows.

Core Spectroscopic Data

The photophysical properties of this compound are highly sensitive to the polarity of its environment, a characteristic that makes it a valuable probe in various chemical and biological studies.[1][2] The absorption and emission spectra of this compound exhibit noticeable shifts in different solvents, a phenomenon known as solvatochromism.[1][2]

Absorbance and Emission Characteristics

The absorption and fluorescence spectra of this compound generally show a slight red-shift in the absorption maximum and a more pronounced red-shift in the emission maximum as the solvent polarity increases.[2] This is attributed to a larger dipole moment in the excited state compared to the ground state.

SolventAbsorption Maximum (λ_abs) (nm)Emission Maximum (λ_em) (nm)Stokes Shift (cm⁻¹)
Toluene4364852243
Chloroform4435022588
Ethyl Acetate4375032914
Dichloromethane4415062853
Acetone4365113328
Acetonitrile4355123447
Dimethyl Sulfoxide4435203317
Ethanol4455223244
Methanol4405243636
Water4425394124

Table 1: Absorbance and Emission Maxima of this compound in Various Solvents. Data sourced from Jiang et al. (2012). The Stokes shift was calculated from the absorbance and emission maxima.

Fluorescence Lifetime

The fluorescence lifetime of this compound also demonstrates a clear dependence on solvent polarity, generally increasing with a rise in the polarity of the solvent. This trend is linked to intermolecular hydrogen bonding interactions between the dye and protic solvents.

SolventFluorescence Lifetime (τ) (ns)
Toluene3.09
Chloroform3.25
Ethyl Acetate3.51
Dichloromethane3.43
Acetone3.70
Acetonitrile3.75
Dimethyl Sulfoxide3.96
Ethanol4.12
Methanol4.23
Water4.45

Table 2: Fluorescence Lifetime of this compound in Various Solvents. Data sourced from Jiang et al. (2012).

At the interface of two immiscible liquids, such as water and 1,2-dichloroethane, this compound can exhibit more complex decay kinetics. Studies have shown a double exponential decay with lifetime components of 0.3 ns and 3.6 ns, suggesting the presence of both aggregated and monomeric forms of the dye at the interface.

Experimental Protocols

The following sections detail the methodologies for measuring the key spectroscopic parameters of this compound.

Absorbance Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_abs) of this compound in a given solvent.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in the solvent of interest. A series of dilutions are then made to obtain a final concentration that yields an absorbance value between 0.02 and 0.1 at the absorption maximum to ensure linearity and avoid inner filter effects.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., a Cary 3 spectrophotometer) is used for the measurement.

  • Blank Measurement: A cuvette containing the pure solvent is placed in the sample and reference beams of the spectrophotometer to record a baseline.

  • Sample Measurement: The cuvette with the this compound solution is then placed in the sample beam, and the absorbance is measured over a specific wavelength range (e.g., 350-600 nm).

  • Data Acquisition Parameters:

    • Spectral Bandwidth: 1.0 nm

    • Signal Averaging Time: 0.133 s

    • Data Interval: 0.25 nm

    • Scan Rate: 112.5 nm/min

  • Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λ_abs.

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of this compound.

Methodology:

  • Sample Preparation: The same dilute solution of this compound prepared for absorbance measurements is used. The absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.

  • Instrumentation: A spectrofluorometer (e.g., a Spex FluoroMax) is employed for the measurement.

  • Excitation: The sample is excited at a wavelength close to its absorption maximum (e.g., 400 nm).

  • Emission Scan: The emission intensity is recorded over a wavelength range that covers the expected emission of the dye (e.g., 420-700 nm).

  • Data Acquisition Parameters:

    • Excitation and Emission Monochromator Slit Widths: 1 mm (corresponding to a spectral bandwidth of 4.25 nm)

    • Data Interval: 0.5 nm

    • Integration Time: 2.0 s

  • Data Correction: The recorded spectra are corrected for instrumental response, including the wavelength-dependent sensitivity of the detector and the transmission of the monochromator. Dark counts are also subtracted.

  • Data Analysis: The wavelength corresponding to the peak of the corrected emission spectrum is determined as the λ_em.

Fluorescence Lifetime Measurement

Objective: To measure the excited-state lifetime (τ) of this compound.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

  • Sample Preparation: A dilute solution of this compound is prepared as for fluorescence measurements.

  • Instrumentation: A TCSPC system is utilized. This typically consists of:

    • A pulsed light source with a high repetition rate (e.g., a picosecond diode laser).

    • A sample holder.

    • A sensitive, high-speed photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode).

    • Timing electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter).

  • Measurement Principle: The sample is excited by a short pulse of light. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of excitation-emission events.

  • Data Acquisition: A histogram of the number of photons detected at different times after the excitation pulse is constructed. This histogram represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time t=0.

Visualizations

The following diagrams illustrate the key photophysical processes and a typical experimental workflow for spectroscopic analysis.

Jablonski_Diagram cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and fluorescence.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_em Emission Measurement cluster_life Lifetime Measurement prep Prepare this compound solution in solvent abs_spec UV-Vis Spectrophotometer prep->abs_spec em_spec Spectrofluorometer prep->em_spec life_spec TCSPC System prep->life_spec abs_data Obtain Absorbance Spectrum (λ_abs) abs_spec->abs_data em_data Obtain Emission Spectrum (λ_em) em_spec->em_data life_data Obtain Fluorescence Decay (τ) life_spec->life_data

References

An In-depth Technical Guide to the Solvatochromism and Polarity Sensitivity of Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of Coumarin 343, a fluorescent dye known for its sensitivity to the local environment's polarity. This document details the underlying principles of its photophysical behavior, presents quantitative data in various solvents, outlines experimental protocols for characterization, and provides visual representations of the key concepts and workflows.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is a result of the differential solvation of the ground and excited electronic states of the solute molecule.[1] For fluorescent molecules like this compound, this effect manifests as shifts in the absorption and emission spectra.

This compound is a highly fluorescent, rigidized 7-aminocoumarin derivative. Its molecular structure features an electron-donating amino group and an electron-withdrawing carboxyl group, which lead to a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the primary reason for its pronounced solvatochromism, making it an excellent probe for investigating the polarity of microenvironments in various chemical and biological systems. The absorption and fluorescence spectra of this compound exhibit a slight red-shift and a strong red-shift, respectively, with increasing solvent polarity.[2][3][4]

Quantitative Photophysical Data of this compound

The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes key parameters measured in a range of solvents with varying polarities.

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) [ns]
Toluene2.384364852485-3.09[2]
Chloroform4.81-----
Ethyl Acetate6.024304953127--
Tetrahydrofuran (THF)7.584345023217--
Dichloromethane (DCM)8.934325053488--
Acetone20.74325163894--
Ethanol24.55444.7550729430.634.01
Acetonitrile (ACN)37.54325194022-3.95
Dimethyl Sulfoxide (DMSO)46.74415303939--
Water80.14365454734-4.45

Note: Missing data points (-) are due to a lack of readily available and consistent values in the cited literature. Stokes shift is calculated as (1/λ_abs - 1/λ_em) * 10⁷.

Experimental Protocols for Solvatochromism Studies

This section outlines the detailed methodologies for characterizing the solvatochromic behavior of this compound.

Materials and Reagents
  • This compound (high purity, ≥98%)

  • Spectroscopic grade solvents of varying polarities (e.g., Toluene, Chloroform, Ethyl Acetate, THF, DCM, Acetone, Ethanol, Acetonitrile, DMSO, and ultrapure Water)

  • Volumetric flasks and pipettes for accurate solution preparation

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent where it is highly soluble, such as DMSO or ethanol.

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions (typically in the micromolar range, e.g., 1-10 µM) in each of the selected solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

Spectroscopic Measurements
  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra of the this compound solutions in each solvent in a 1 cm path length quartz cuvette.

    • Use the respective pure solvent as a blank for baseline correction.

    • Determine the wavelength of maximum absorption (λ_abs) for each solution.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis measurements.

    • Record the fluorescence emission spectrum for each solution in a 1 cm path length quartz cuvette.

    • Determine the wavelength of maximum emission (λ_em) for each solution.

  • Fluorescence Quantum Yield Determination (Relative Method):

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

    • Prepare a series of solutions of the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorbance and integrated fluorescence intensity for all solutions.

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

    • Use a TCSPC system with a pulsed laser diode or a picosecond pulsed laser for excitation at the absorption maximum.

    • Collect the fluorescence decay profile at the emission maximum.

    • The instrument response function (IRF) should be recorded using a scattering solution (e.g., Ludox).

    • The fluorescence decay data is then fitted to an exponential decay model to determine the fluorescence lifetime (τ_f).

Data Analysis
  • Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the absorption and emission maxima: Δν = (1/λ_abs - 1/λ_em) * 10⁷

  • Lippert-Mataga Plot: To analyze the solvatochromic data, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent polarity function, Δf, which is defined as: Δf = (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship between the Stokes shift and Δf indicates a dominant effect of general solvent polarity on the photophysical properties of the dye.

Visualizing Solvatochromism and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core concepts and experimental procedures.

Solvatochromism_Concept S0_np Ground State (S₀) S1_np Excited State (S₁) S0_np->S1_np Absorption S0_p Ground State (S₀) (Stabilized) S1_np->S0_np Emission (Fluorescence) S1_p Excited State (S₁) (More Stabilized) S0_p->S1_p Absorption S1_p->S0_p Emission (Fluorescence) Energy Energy note_np Smaller Stokes Shift note_p Larger Stokes Shift (Red Shifted Emission)

Caption: Effect of solvent polarity on the energy levels of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions in Various Solvents prep_stock->prep_work uv_vis UV-Vis Absorption Spectroscopy prep_work->uv_vis fluorescence Fluorescence Emission Spectroscopy prep_work->fluorescence lifetime Fluorescence Lifetime (TCSPC) prep_work->lifetime stokes Calculate Stokes Shift uv_vis->stokes fluorescence->stokes qy Determine Quantum Yield fluorescence->qy lippert Construct Lippert-Mataga Plot stokes->lippert

Caption: Experimental workflow for solvatochromism studies of this compound.

Conclusion

The pronounced solvatochromism of this compound, characterized by significant shifts in its emission spectrum with changes in solvent polarity, makes it a valuable tool for researchers in chemistry, biology, and materials science. This technical guide provides the essential quantitative data and detailed experimental protocols necessary for utilizing this compound as a sensitive polarity probe. The provided diagrams offer a clear visualization of the underlying principles and the experimental workflow. By understanding and applying the information presented herein, researchers can effectively employ this compound to investigate and characterize the microenvironments of complex systems.

References

Unveiling the Photophysics of Coumarin 343: A Technical Guide to its Quantum Yield in Diverse Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin 343 (C343), a widely utilized fluorescent dye, exhibits solvent-dependent photophysical properties, making a thorough understanding of its behavior in various environments crucial for its application in diverse fields such as cellular imaging, sensing, and laser technology. This technical guide provides an in-depth analysis of the fluorescence quantum yield of this compound in a range of solvents, supported by detailed experimental protocols and visualizations to elucidate the underlying principles.

Data Presentation: Quantum Yield of this compound in Various Solvents

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the surrounding solvent environment. For this compound, this value varies significantly with solvent polarity and hydrogen bonding capabilities. The following table summarizes the reported quantum yield values for this compound in different solvents.

SolventQuantum Yield (ΦF)
Ethanol0.63[1][2]
This compound X azide (Solvent not specified)0.63[3]

Note: The quantum yield of "this compound X azide" is listed, which may be a derivative of this compound. The solvent for this measurement was not specified in the available documentation.

The Interplay of Solvent Polarity and Fluorescence

The quantum yield of coumarin dyes is intricately linked to the polarity of the solvent. Generally, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield. This phenomenon is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, which provides a non-radiative decay pathway, thus quenching fluorescence. However, the specific interactions between the dye and the solvent molecules, such as hydrogen bonding, can also significantly influence the quantum yield.

dot

Solvent_Effects Coumarin343 This compound (Ground State) ExcitedState Excited State Coumarin343->ExcitedState Light Absorption Solvent Solvent Environment (Polarity, H-bonding) ExcitedState->Solvent Interacts with Fluorescence Fluorescence Emission (High Quantum Yield) ExcitedState->Fluorescence NonRadiative Non-Radiative Decay (Low Quantum Yield) ExcitedState->NonRadiative Solvent->Fluorescence Favors (e.g., rigid environment) Solvent->NonRadiative Promotes (e.g., TICT state)

Caption: Relationship between solvent environment and this compound fluorescence pathways.

Experimental Protocols: Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a substance is the comparative method, which involves using a standard with a known quantum yield.

Principle

The quantum yield of an unknown sample (X) is calculated relative to a standard (ST) by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The equation used is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

Step-by-Step Protocol
  • Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield in the same solvent as the sample. The standard should have absorption and emission spectra in a similar range to the unknown to minimize instrumental errors. Quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the chosen solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements. It is crucial to keep the instrument settings (e.g., excitation and emission slit widths) constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.

    • Determine the gradient (slope) of the linear fit for both plots (GradST and GradX).

    • Obtain the refractive indices (η) of the solvents used for the standard and the unknown.

    • Calculate the quantum yield of the unknown sample using the formula above.

dot

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Standard Prepare Standard Solutions (Known Quantum Yield) Absorbance Measure Absorbance (UV-Vis Spectrophotometer) Standard->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Standard->Fluorescence Unknown Prepare Unknown Solutions (this compound) Unknown->Absorbance Unknown->Fluorescence Plot Plot Integrated Fluorescence vs. Absorbance Absorbance->Plot Fluorescence->Plot Gradient Determine Gradients (Grad_ST and Grad_X) Plot->Gradient Calculate Calculate Quantum Yield (Φ_X) Gradient->Calculate

Caption: Experimental workflow for determining fluorescence quantum yield.

This in-depth guide provides a foundational understanding of the quantum yield of this compound and the experimental diligence required for its accurate determination. For researchers and professionals in drug development, a precise grasp of these photophysical properties is paramount for the reliable application of this versatile fluorophore.

References

An In-depth Guide to the Molar Extinction Coefficient of Coumarin 343 in Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molar extinction coefficient of the fluorescent dye Coumarin 343 in ethanol. It is intended for researchers, scientists, and professionals in drug development who utilize this probe in their work. This document details the quantitative photophysical properties, experimental protocols for their determination, and visual workflows for key procedures.

Introduction to this compound and its Molar Extinction Coefficient

This compound is a highly fluorescent dye known for its sensitivity to the local environment, particularly solvent polarity.[1][2] This property makes it a valuable tool as a fluorescent probe in various applications, including biochemistry, cellular imaging, and as a sensitizer in solar cells.[1][3][4]

The molar extinction coefficient (ε), also known as the molar absorptivity, is a fundamental parameter that quantifies how strongly a substance absorbs light at a specific wavelength. It is a measure of the probability of an electronic transition. According to the Beer-Lambert law, the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution:

A = εcl

A high molar extinction coefficient is desirable for applications requiring high sensitivity, as it indicates that the molecule is an efficient absorber of light, which can lead to strong fluorescence emission.

Quantitative Data for this compound in Ethanol

The molar extinction coefficient of this compound has been reported in several studies and databases. The values vary slightly depending on the specific experimental conditions, such as the purity of the solvent and the instrument used for measurement. The key photophysical data in ethanol are summarized below.

ParameterValueWavelength (λmax)SolventSource
Molar Extinction Coefficient (ε) 44,300 M⁻¹cm⁻¹444.8 nmEthanol
Molar Extinction Coefficient (ε) 44,300 M⁻¹cm⁻¹444.75 nmEthanol
Molar Extinction Coefficient (ε) ≥26,000 M⁻¹cm⁻¹441-445 nmEthanol
Molar Extinction Coefficient (ε) 19,900 M⁻¹cm⁻¹409 nmBasic Ethanol
Absorption Maximum (λmax) 443 nm--
Emission Maximum (λem) 461 nm--
Quantum Yield (Φ) 0.63-Ethanol

Note: The value in basic ethanol is significantly different, highlighting the sensitivity of this compound to its chemical environment.

Experimental Protocol: Determination of Molar Extinction Coefficient

This section details the methodology for experimentally determining the molar extinction coefficient of this compound in ethanol using UV-Visible spectrophotometry.

3.1. Materials and Equipment

  • This compound (high purity)

  • Spectrophotometric grade ethanol

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

3.2. Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1-2 mg) of this compound using an analytical balance.

    • Dissolve the weighed dye in a known volume of spectrophotometric grade ethanol in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Preparation of Serial Dilutions:

    • Perform a series of precise dilutions from the stock solution to prepare at least five solutions of varying, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

    • For example, create a dilution series in the micromolar range (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to stabilize.

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of this compound (e.g., 350 nm to 550 nm).

    • Use a quartz cuvette filled with pure ethanol as the blank to zero the instrument.

    • Measure the full absorbance spectrum of one of the diluted solutions to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to measure the absorbance at this specific λmax.

    • Measure the absorbance of each of the prepared serial dilution solutions at λmax, starting from the least concentrated. Rinse the cuvette with the next solution before filling to ensure accuracy.

  • Data Analysis:

    • Plot the measured absorbance (A) at λmax on the y-axis against the corresponding molar concentration (c) on the x-axis.

    • Perform a linear regression on the data points. The resulting plot is known as a Beer-Lambert plot.

    • According to the Beer-Lambert law (A = εcl), the slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

    • Since a 1 cm path length cuvette is used (l=1), the slope of the line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Visualizations of Experimental Workflows

4.1. Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the logical steps involved in the experimental determination of the molar extinction coefficient.

G Diagram 1: Workflow for Determining Molar Extinction Coefficient A Prepare Stock Solution (Known Mass in Known Volume) B Perform Serial Dilutions (Create a Range of Concentrations) A->B C Acquire UV-Vis Spectra (Find λmax) B->C D Measure Absorbance at λmax (For each Dilution) C->D E Plot Absorbance vs. Concentration (Beer-Lambert Plot) D->E F Perform Linear Regression (Fit A = εcl) E->F G Calculate ε (Slope of the Line) F->G

Caption: Workflow for determining the molar extinction coefficient.

4.2. Cellular Imaging Workflow using this compound Derivatives

This compound derivatives, such as this compound azide, are used for fluorescently labeling biomolecules within cells via click chemistry for subsequent imaging.

G Diagram 2: Cellular Labeling and Imaging Workflow cluster_cell_culture Cell Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Fluorescence Microscopy A Culture Cells B Introduce Alkyne-Modified Biomolecule Precursor A->B C Add this compound Azide and Catalysts B->C D Incubate for Reaction C->D E Wash to Remove Excess Dye D->E F Mount Sample on Slide E->F G Excite at ~440 nm F->G H Detect Emission at ~480 nm G->H

Caption: Cellular labeling workflow using click chemistry.

References

Coumarin 343 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Coumarin 343 is a fluorescent dye notable for its application as a hydrophilic probe. This technical summary outlines its key physicochemical properties.

PropertyValueSource
CAS Number 55804-65-4[1][2][3][4][5]
Molecular Weight 285.29 g/mol
Molecular Formula C₁₆H₁₅NO₄

Experimental Data

While detailed experimental protocols for the determination of these properties are not provided in the search results, the consistency of the CAS number and molecular weight across multiple chemical suppliers and databases confirms these values. The molecular weight is a calculated value based on the molecular formula.

References

A Technical Guide to Commercial Coumarin 343: Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Coumarin 343, a vital fluorescent dye and laser dye. This document details commercial suppliers, available purity grades, and the analytical methodologies crucial for its quality assessment in research and development settings.

Commercial Availability and Purity Specifications

This compound, identified by its CAS number 55804-65-4, is a widely utilized fluorescent probe.[1][2] A variety of chemical suppliers offer this compound in different purity grades, catering to a range of research needs from general laboratory use to high-sensitivity applications. The table below summarizes the offerings from several prominent suppliers.

SupplierProduct Number(s)Stated PurityAnalytical Method(s)
Sigma-Aldrich 393029Dye content, 97%Titration
Thermo Scientific Chemicals 40568, AC405685000Pure, laser gradeConforms to Infrared spectrum
Cayman Chemical 14109≥95%Not specified
Chemodex CDX-C0073≥98%HPLC
Lab Pro Inc. C2899-200MGn/aNot specified

Understanding Purity: Potential Impurities and Analytical Methods

The purity of this compound is a critical parameter that can significantly impact experimental outcomes, particularly in applications such as fluorescence-based assays and laser technologies. Impurities can arise from the synthetic route used for its preparation or from degradation over time. A common synthesis involves the Pechmann condensation, and potential impurities could include unreacted starting materials or by-products from side reactions.[3]

To ensure the quality of this compound, several analytical techniques are employed by suppliers and should be considered for in-house quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and separating it from potential impurities. While supplier-specific, detailed protocols are often proprietary, a general method for the analysis of coumarin derivatives can be adapted. A validated HPLC method provides quantitative data on the percentage of the main component and any impurities present.[4][5]

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for coumarin analysis.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like 0.1% phosphoric acid or 0.5% acetic acid) is typically effective.

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute compounds with increasing hydrophobicity. A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 443 nm in ethanol.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of this compound purity. It is useful for monitoring the progress of reactions and for quick purity checks. The choice of the solvent system (mobile phase) is critical for achieving good separation.

Experimental Protocol: TLC Analysis of this compound

  • Stationary Phase: Silica gel 60 F254 plates are commonly used.

  • Mobile Phase (Solvent System): A mixture of a non-polar and a more polar solvent is typically used. The optimal ratio will depend on the specific impurities. A good starting point for coumarins is a mixture of dichloromethane and ethyl acetate. For this compound, a mobile phase of 80% Dichloromethane / 20% Ethyl Acetate has been shown to be effective.

  • Sample Application: Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to move up the plate.

  • Visualization: this compound is a colored compound and will be visible under daylight. For enhanced visualization, the plate can be observed under UV light (254 nm and 366 nm), where fluorescent compounds will appear as bright spots.

Purification of this compound

For applications requiring higher purity than commercially available, or for the purification of synthesized this compound, recrystallization and column chromatography are common laboratory techniques.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For coumarins, mixed solvent systems are often effective. A mixture of ethanol and water, or methanol and water, can be a good starting point. The optimal ratio should be determined experimentally.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).

    • If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Column Chromatography

For the separation of this compound from impurities with similar solubility properties, column chromatography is a more powerful purification technique.

Experimental Protocol: Column Chromatography Purification of this compound

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of coumarins.

  • Mobile Phase (Eluent): A gradient of solvents with increasing polarity is typically used. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel (dry loading).

    • Carefully add the sample-adsorbed silica gel to the top of the column.

    • Elute the column with the mobile phase, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizing the Workflow

The following diagrams illustrate the logical flow of assessing and purifying this compound.

Coumarin343_Purity_Assessment cluster_0 Initial Material cluster_1 Purity Analysis cluster_2 Decision cluster_3 Purification cluster_4 Final Product Commercial_Product Commercial this compound HPLC HPLC Analysis Commercial_Product->HPLC TLC TLC Analysis Commercial_Product->TLC Crude_Synthesis Crude Synthetic Product Crude_Synthesis->HPLC Crude_Synthesis->TLC Purity_Check Purity Acceptable? HPLC->Purity_Check TLC->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Pure_Product Pure this compound for Use Purity_Check->Pure_Product Yes Recrystallization->HPLC Column_Chromatography->HPLC

Caption: Workflow for purity assessment and purification of this compound.

Coumarin343_Synthesis_Purification Reactants Starting Materials Synthesis Chemical Synthesis (e.g., Pechmann Condensation) Reactants->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Analysis (HPLC/TLC) Pure_Product->Analysis

Caption: General pathway from synthesis to purified this compound.

References

An In-depth Technical Guide to the Stability and Storage of Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Coumarin 343, a widely used hydrophilic fluorescent probe. Understanding these parameters is critical for ensuring the integrity, reproducibility, and accuracy of experimental data in research and development settings. This document outlines the factors affecting its stability, protocols for its assessment, and key data presented for easy reference.

Core Concepts: Understanding this compound Stability

This compound is a robust fluorescent dye known for its applications as a laser dye, a probe for solution dynamics, and an organic sensitizer in dye-sensitized solar cells.[1] Its utility, however, is contingent upon its chemical and physical stability. Degradation can lead to a loss of fluorescence, shifts in spectral properties, and the appearance of interfering byproducts, ultimately compromising experimental outcomes. The primary factors influencing its stability are temperature, light exposure (photostability), pH, and the choice of solvent.

Recommended Storage and Handling

Proper storage is the first line of defense against degradation. The following conditions are recommended based on manufacturer guidelines and common laboratory practice.

Data Presentation: Storage Conditions

A summary of recommended storage conditions for this compound in both solid and solution forms is provided below.

FormTemperatureDurationKey Recommendations
Solid Powder -20°CUp to 3 yearsStore in the dark, desiccated.[2][3][4]
+4°CUp to 2 yearsProtect from light and moisture.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent (e.g., DMSO) for stock preparation.
-20°CUp to 1 monthAliquot to prevent inactivation from repeated freeze-thaw cycles.
Transportation Room TemperatureUp to 3 weeksAvoid prolonged exposure to light.

Factors Influencing Stability

3.1 Photostability Coumarin dyes, in general, are susceptible to photodegradation. It is crucial to protect both solid this compound and its solutions from prolonged exposure to light. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient and excitation light during experiments. While coumarins are noted for their solar stability in some applications, this is relative and does not imply immunity to photobleaching under intense or prolonged irradiation.

3.2 Solvent Effects and Solubility The choice of solvent not only affects the spectral properties of this compound but also its stability in solution. It is soluble in polar organic solvents like DMSO and DMF and slightly soluble in others.

Data Presentation: Solubility Profile

SolventSolubility
DMSO (Dimethyl sulfoxide)Soluble; 2 mg/mL (7.01 mM) with warming.
DMF (Dimethylformamide)Well soluble.
EthanolSoluble.
ChloroformSlightly soluble (0.1-1 mg/ml).
DCM, DCE, EtOAcModerately soluble.
WaterSlightly soluble.
Diethyl etherInsoluble.

Note: Hygroscopic DMSO can significantly impact solubility; using a newly opened bottle is recommended.

3.3 pH Sensitivity this compound can exist in either a neutral or an anionic form, a transition that is dependent on the pH of the medium. This change can affect its absorption and emission spectra, as well as its overall stability. When working in buffered aqueous solutions, it is essential to validate the dye's performance and stability at the specific working pH.

3.4 Chemical Degradation Forced degradation studies, a cornerstone of stability-indicating method development, reveal that many organic molecules, including dyes, can degrade under stress conditions such as acid, base, oxidation, heat, and light. While specific degradation pathways for this compound are not detailed in the provided literature, it is reasonable to assume susceptibility to these conditions. Advanced oxidation processes, for instance, are known to degrade coumarin derivatives.

Experimental Protocol: Stability Assessment via HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantitatively assessing the stability of a compound by separating the intact substance from its degradation products.

4.1 Objective To develop and validate an HPLC method capable of quantifying the decrease in this compound concentration and detecting the formation of degradation products over time under various stress conditions.

4.2 Materials and Equipment

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade buffers and acids/bases (e.g., formic acid, ammonium acetate, HCl, NaOH)

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase HPLC column (e.g., C18)

  • pH meter

  • Calibrated oven, light chamber (photostability chamber)

4.3 Forced Degradation (Stress Testing) Protocol

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). Neutralize with an equivalent amount of 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

  • Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., UV or fluorescent lamp in a photostability chamber).

  • Control Samples: Prepare control samples (unstressed) stored at the recommended temperature (-20°C) and protected from light.

  • Sampling: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

4.4 HPLC Method Development

  • Column: Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of the parent dye from potential degradants of varying polarities. A common starting point is:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical broad gradient could be 5% to 95% B over 20-30 minutes.

  • Detection: Use a PDA detector to monitor at multiple wavelengths, including the absorption maximum of this compound (~437-446 nm). This also helps in identifying peaks of degradation products which may have different absorption spectra.

  • Optimization: Inject the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the this compound peak and all degradation product peaks. The goal is a "stability-indicating" method where all components are resolved.

4.5 Data Analysis

  • Track the peak area of the intact this compound peak over time for each condition.

  • Calculate the percentage of degradation.

  • Monitor the appearance and growth of new peaks, representing degradation products.

  • Peak purity analysis using a PDA detector can confirm that the main peak is not co-eluting with any impurities.

Visualizations

Logical Workflow for Stability Assessment

The diagram below outlines the logical steps for conducting a comprehensive stability study of this compound.

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Aliquot for Stress Conditions & Control prep_stock->prep_samples stress_conditions Expose to Stressors: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light) prep_samples->stress_conditions sampling Sample at Timepoints (t=0, 2, 4, 8, 24h) stress_conditions->sampling hplc HPLC Analysis (Reversed-Phase, PDA Detector) sampling->hplc quantify Quantify Parent Peak Area hplc->quantify identify Identify Degradant Peaks hplc->identify report Determine Degradation Rate & Stability Profile quantify->report identify->report

Caption: A workflow for assessing the stability of this compound.

Factors Influencing this compound Stability

This diagram illustrates the key environmental and chemical factors that can impact the integrity of the this compound molecule.

Degradation_Factors C343 Intact this compound (Fluorescent) Light Light Exposure (UV/Visible) Temp High Temperature pH Extreme pH (Acidic/Basic) Solvent Solvent/Oxidizing Agents Degraded Degradation Products (Loss of Fluorescence/ Altered Spectra) Light->Degraded Temp->Degraded pH->Degraded Solvent->Degraded

Caption: Key factors that can lead to the degradation of this compound.

Conclusion

The stability of this compound is paramount for its effective use in scientific applications. Adherence to recommended storage conditions—specifically, storing the solid powder desiccated and frozen, and frozen, aliquoted solutions in the dark—is essential for preserving its integrity. For applications requiring long-term use in solution or exposure to harsh conditions, a stability assessment using a validated HPLC method is strongly recommended to ensure data quality and reliability. By controlling for factors such as light, temperature, and pH, researchers can minimize degradation and achieve more consistent and reproducible results.

References

In-Depth Technical Guide to the Health and Safety of Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of Coumarin 343, a fluorescent dye commonly employed in scientific research. The following sections detail its hazardous properties, safe handling procedures, emergency protocols, and available toxicological data.

Chemical and Physical Properties

This compound is an orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid[2]
Synonyms C343, Coumarin 519[3][4]
CAS Number 55804-65-4
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol
Appearance Orange crystalline powder
Melting Point 240 °C (464 °F)
Solubility Slightly soluble in water. Soluble in Dimethyl sulfoxide (DMSO) and ethanol.
Storage Temperature Room temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its potential to cause irritation and acute toxicity upon exposure.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning

Safe Handling and Personal Protective Equipment

Adherence to proper handling procedures is crucial to minimize the risk of exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Get medical attention immediately.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on available data, it is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.

The mechanism of toxicity for coumarins, in general, is thought to involve metabolic activation in the liver, potentially leading to hepatotoxicity in some species.

Experimental Protocols

While specific experimental reports for the GHS classification of this compound are not publicly available, the following are detailed methodologies for key toxicological endpoints based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animal: Healthy young adult albino rabbit.

  • Procedure: A small area of the rabbit's skin is clipped free of fur. 0.5 g of the test substance (this compound) is applied to a small gauze patch and then to the prepared skin. The patch is covered with an occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe erythema or edema).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Test Animal: Healthy young adult albino rabbit.

  • Procedure: A single dose of 0.1 g of the test substance (this compound) is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness.

  • Scoring: Lesions are scored according to a standardized system to determine the overall irritation score.

Signaling Pathways and Experimental Workflows

Currently, there is no specific biological signaling pathway that has been identified in the literature as being directly modulated by this compound. Its primary use is as a fluorescent probe, and its biological interactions are typically related to this function rather than a specific signaling cascade.

However, to illustrate a logical workflow for assessing the safety of a chemical like this compound, the following diagram outlines the general process from initial hazard identification to risk assessment.

G cluster_0 Hazard Identification cluster_1 In Vitro & In Vivo Testing cluster_2 Dose-Response Assessment cluster_3 Exposure Assessment cluster_4 Risk Characterization a Literature Review & In Silico Prediction c Acute Toxicity (Oral, Dermal, Inhalation) a->c b Physicochemical Characterization b->c f Determine NOAEL/LOAEL c->f d Skin & Eye Irritation/ Corrosion (OECD 404, 405) d->f e Mutagenicity & Genotoxicity Assays e->f i Develop Safe Handling Procedures & PPE f->i g Identify Routes of Exposure h Quantify Exposure Levels g->h j Establish Exposure Limits h->j i->j

References

Methodological & Application

Using Coumarin 343 as a Fluorescent Probe for Micropolarity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 is a versatile fluorescent dye renowned for its sensitivity to the local microenvironment. Its photophysical properties, particularly its fluorescence emission spectrum and quantum yield, are highly dependent on the polarity of its surroundings. This solvatochromic behavior makes this compound an invaluable tool for probing the micropolarity of various systems, including solvent mixtures, micelles, polymer matrices, and biological macromolecules such as proteins. These application notes provide a comprehensive guide to utilizing this compound as a fluorescent probe for micropolarity, complete with detailed experimental protocols and data presentation.

Principle of Operation

The underlying principle of using this compound as a polarity sensor lies in its significant dipole moment change upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission spectrum (a larger Stokes shift). Conversely, in nonpolar environments, the emission spectrum is blue-shifted. By correlating the emission wavelength or Stokes shift of this compound with the known polarity of different solvents, a calibration curve can be generated to determine the effective micropolarity of an unknown environment.

Data Presentation: Photophysical Properties of this compound

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)Emission Max (λem, nm)Stokes Shift (Δν, cm-1)Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Ethanol24.5544544,300[1]50526800.63[1]~3.8

Note: The Stokes shift was calculated using the formula Δν = (1/λabs - 1/λem) x 107. The fluorescence lifetime is an approximate value and can vary.

Experimental Protocols

Herein, we provide detailed methodologies for key experiments utilizing this compound as a micropolarity probe.

General Protocol for Measuring Photophysical Properties

This protocol outlines the steps to determine the absorption and fluorescence characteristics of this compound in a solvent of interest.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, acetonitrile, DMSO, methanol, ethanol, water)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) of this compound in the solvent of interest by diluting the stock solution. The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[1]

  • Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer from 300 to 600 nm to determine the absorption maximum (λabs).

  • Emission Spectrum: Using a fluorometer, excite the working solution at its λabs and record the fluorescence emission spectrum. The emission maximum (λem) will be determined from this spectrum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of solutions of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of this compound.

    • Measure the absorbance and integrated fluorescence intensity of the standard and this compound solutions.

    • Calculate the quantum yield using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Data Analysis: Calculate the Stokes shift and tabulate all the photophysical parameters.

G Workflow for Determining Photophysical Properties cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (1 mM) prep_work Prepare Dilute Working Solution (1-10 µM) in Solvent of Interest prep_stock->prep_work abs_spec Record Absorption Spectrum (UV-Vis Spectrophotometer) prep_work->abs_spec em_spec Record Emission Spectrum (Fluorometer) prep_work->em_spec det_qy Determine Quantum Yield (Relative Method) prep_work->det_qy det_lambda Determine λ_abs and λ_em abs_spec->det_lambda em_spec->det_lambda calc_stokes Calculate Stokes Shift det_lambda->calc_stokes tabulate Tabulate Photophysical Parameters calc_stokes->tabulate det_qy->tabulate

Workflow for Determining Photophysical Properties
Protocol for Determining the Critical Micelle Concentration (CMC) of a Surfactant

This protocol describes how to use this compound to determine the CMC of a surfactant. The fluorescence of this compound will increase as it partitions into the hydrophobic core of the micelles.

Materials:

  • This compound

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB)

  • Deionized water or buffer

  • Volumetric flasks, pipettes, and 96-well black microplates

  • Fluorometer with plate reading capabilities

Procedure:

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol or DMSO.

  • Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water or buffer (e.g., 100 mM SDS).

  • Serial Dilutions: Prepare a series of surfactant solutions of varying concentrations by serial dilution from the stock solution. The concentration range should span the expected CMC.

  • Sample Preparation: To each well of a 96-well plate, add a constant, low concentration of this compound (final concentration ~1 µM) and the varying concentrations of the surfactant solutions. Ensure the final volume in each well is the same. Include a control well with only this compound in the buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark to allow for equilibration and partitioning of the probe.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader. Excite at the λabs of this compound in a nonpolar environment (e.g., ~420-440 nm) and record the emission at the λem in a nonpolar environment (e.g., ~470-490 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of the surfactant concentration. The CMC is determined as the point of sharp increase in fluorescence intensity, which can be found from the intersection of the two linear portions of the plot.

G Workflow for CMC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_c343 Prepare this compound Stock Solution mix Mix this compound and Surfactant Dilutions in Microplate prep_c343->mix prep_surf Prepare Surfactant Stock Solution prep_dil Prepare Serial Dilutions of Surfactant prep_surf->prep_dil prep_dil->mix incubate Incubate for 30 min in the Dark mix->incubate measure Measure Fluorescence Intensity incubate->measure plot Plot Fluorescence Intensity vs. Surfactant Concentration measure->plot det_cmc Determine CMC from Inflection Point plot->det_cmc

Workflow for CMC Determination
Protocol for Labeling Proteins with this compound NHS Ester

This protocol provides a general procedure for labeling proteins with an amine-reactive derivative of this compound, such as this compound N-hydroxysuccinimidyl (NHS) ester, to probe the micropolarity of the protein's local environment.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. A 10-20 fold molar excess of the dye is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the λabs of this compound (around 445 nm).

    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (Adye × CF)] / εprotein where CF is the correction factor (A280/Adye) for the dye.

    • Calculate the DOL: DOL = Adye / (εdye × Protein Conc. (M))

  • Fluorescence Measurements: Record the fluorescence emission spectrum of the labeled protein to probe the micropolarity of the dye's environment.

G Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_prot Prepare Protein Solution in Reaction Buffer mix Mix Protein and Dye prep_prot->mix prep_dye Prepare this compound NHS Ester Stock Solution prep_dye->mix incubate Incubate for 1-2 hours mix->incubate quench Quench Reaction incubate->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify dol Determine Degree of Labeling (DOL) purify->dol measure Fluorescence Measurement purify->measure

Workflow for Protein Labeling

Conclusion

This compound is a powerful and versatile fluorescent probe for investigating the micropolarity of a wide range of chemical and biological systems. Its sensitivity to the local environment, coupled with its favorable photophysical properties, makes it an excellent choice for researchers in various scientific disciplines. The protocols provided here offer a solid foundation for utilizing this compound in your research, enabling detailed characterization of micropolarity in your systems of interest. For optimal results, it is recommended to carefully calibrate the response of this compound in a range of solvents that mimic the expected polarity of the system under investigation.

References

Coumarin 343: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Coumarin 343 and its derivatives in fluorescence microscopy. This compound is a versatile blue-emitting fluorophore valued for its high quantum yield and sensitivity to the local environment. These characteristics make it a powerful tool for a range of applications, from specific biomolecule labeling to the dynamic sensing of cellular microenvironments.

Core Applications in Fluorescence Microscopy

This compound is utilized in several key areas of fluorescence microscopy:

  • Fluorescent Labeling via Click Chemistry: The azide derivative, this compound X azide, is widely used for the specific labeling of biomolecules in live and fixed cells through bioorthogonal click chemistry. This allows for precise visualization of proteins, glycans, and other molecules of interest.

  • Environmental Sensing: The fluorescence emission of this compound is sensitive to solvent polarity. This property is exploited to probe the microenvironment of cellular compartments, such as the lipid polarity of membranes and lipid droplets.

  • Two-Photon Microscopy (TPM): this compound can act as a two-photon absorption (2PA) antenna, enabling deeper tissue imaging with reduced phototoxicity compared to conventional one-photon microscopy.

  • Förster Resonance Energy Transfer (FRET): Due to its spectral properties, this compound can serve as an efficient FRET donor when paired with suitable acceptors like fluorescein (FAM), enabling the study of molecular interactions and conformational changes.

  • Protein Aggregation Studies: The fluorescence of this compound can be modulated by changes in the local environment, offering a potential tool for monitoring protein aggregation, a hallmark of many neurodegenerative diseases.

Photophysical and Chemical Properties

A summary of the key photophysical and chemical properties of this compound and its azide derivative is presented below. These parameters are crucial for designing and optimizing fluorescence microscopy experiments.

PropertyThis compoundThis compound X AzideReference(s)
Excitation Maximum (λex) ~443-446 nm~437 nm[1][2]
Emission Maximum (λem) ~461-519 nm (solvent dependent)~477 nm[1][2]
Molar Extinction Coefficient (ε) ≥26,000 M⁻¹cm⁻¹ in ethanol39,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) 0.63 in ethanol0.63
Fluorescence Lifetime (τF) ~3.6 ns~3.6 ns
Molecular Weight 285.3 g/mol 480.6 g/mol
Solubility Slightly soluble in Chloroform and DMSOGood in DMF and DMSO

Experimental Protocols

Labeling Biomolecules in Live Cells using this compound X Azide (Click Chemistry)

This protocol describes the labeling of alkyne-modified biomolecules in living cells using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Cells of interest cultured on imaging-compatible dishes

  • Alkyne-modified metabolic precursor (e.g., amino acid, sugar, or nucleoside)

  • This compound X azide stock solution (1-10 mM in anhydrous DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand stock solution (50 mM in deionized water)

  • Sodium Ascorbate stock solution (100 mM in deionized water, prepare fresh )

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing the alkyne-modified metabolic precursor (e.g., 25-100 µM).

    • Incubate the cells for a period sufficient for the incorporation of the precursor into the biomolecules of interest (typically 12-48 hours).

  • Preparation of Click Reaction Cocktail (for 1 mL final volume):

    • To the cell culture medium, add the following components in order, mixing gently after each addition:

      • This compound X azide to a final concentration of 1-10 µM.

      • THPTA to a final concentration of 100-500 µM.

      • CuSO₄ to a final concentration of 20-100 µM.

      • Freshly prepared Sodium Ascorbate to a final concentration of 1-2 mM.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

    • Immediately add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 5-20 minutes at 37°C. Minimize incubation time to reduce potential copper-induced cytotoxicity.

  • Washing and Imaging:

    • Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed PBS.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~440 nm, Emission: ~480 nm).

Labeling Biomolecules in Fixed Cells using this compound X Azide (Click Chemistry)

This protocol outlines the labeling of alkyne-modified biomolecules in fixed and permeabilized cells.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • This compound X azide

  • Click chemistry reaction components (as in the live-cell protocol)

  • PBS

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in the live-cell protocol.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain with a nuclear stain (e.g., DAPI).

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for this compound.

Visualizations of Workflows and Pathways

Live_Cell_Labeling_Workflow metabolic_labeling metabolic_labeling wash_cells wash_cells click_cocktail click_cocktail add_cocktail add_cocktail

FRET_Signaling_Pathway donor_excitation donor_excitation fret_process fret_process donor_excitation->fret_process donor_emission donor_emission donor_excitation->donor_emission Donor Fluorescence (No FRET) acceptor_excitation acceptor_excitation acceptor_emission acceptor_emission acceptor_excitation->acceptor_emission Acceptor Fluorescence

Protein_Aggregation_Monitoring native_protein native_protein low_fluorescence low_fluorescence native_protein->low_fluorescence Probe in Solution misfolded_oligomers misfolded_oligomers high_fluorescence high_fluorescence misfolded_oligomers->high_fluorescence Probe Binds to Exposed Hydrophobic Regions insoluble_aggregates insoluble_aggregates insoluble_aggregates->high_fluorescence

References

Application Notes and Protocols for Live Cell Labeling with Coumarin 343 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 azide is a blue-emitting fluorophore that is extensively used for the fluorescent labeling of biomolecules in live cells.[1][2][3] Its azide functionality allows for covalent attachment to alkyne-modified target molecules through a highly efficient and specific bioorthogonal reaction known as "click chemistry". This method is particularly valuable for studying dynamic cellular processes, protein trafficking, and the localization of therapeutic agents. The extended "X" linker present in many commercial variants of this compound azide enhances its solubility and provides spatial separation from the target, which helps to minimize steric hindrance and potential fluorescence quenching.

This document provides detailed protocols for labeling live cells using this compound azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), along with relevant technical data and workflow diagrams to guide researchers in their experimental design.

Data Presentation

Photophysical and Chemical Properties of this compound X Azide
PropertyValueReference(s)
Excitation Maximum (λmax,abs)437 nm
Emission Maximum (λmax,em)477 nm
Molar Extinction Coefficient (ε)39,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.63
Molecular FormulaC₂₅H₃₂N₆O₄
Molecular Weight480.6 g/mol
SolubilityGood in DMF and DMSO
Storage Conditions-20°C in the dark
Comparison with Other Common Blue Fluorophores
FeatureThis compound X AzideAlexa Fluor™ 350 AzideDAPI
Excitation Max. (nm)437346358
Emission Max. (nm)477442461
Molar Extinction Coefficient (cm⁻¹M⁻¹)39,00019,00027,000
Quantum Yield0.63~0.58~0.03 (free), up to 0.4 (bound to dsDNA)
Labeling ChemistryCopper-catalyzed or copper-free click chemistryCopper-catalyzed or copper-free click chemistryIntercalation into A-T rich regions of DNA
PhotostabilityModerateHighModerate to High (intercalated)
Cell PermeabilityGenerally low for the dye itself, requires cellular introduction of alkyne-modified targets.Generally lowHigh

Experimental Protocols

Protocol 1: Live Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the labeling of live cells that have been metabolically engineered to incorporate an alkyne-containing biomolecule.

Materials:

  • Live cells cultured on imaging-compatible dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • This compound X azide stock solution (1-10 mM in anhydrous DMSO)

  • CuSO₄ stock solution (50 mM in deionized water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (50 mM in deionized water)

  • Sodium Ascorbate stock solution (100 mM in deionized water, prepare fresh for each experiment )

  • Live-cell imaging buffer

Procedure:

  • Cell Preparation:

    • Metabolically label cells with an alkyne-modified precursor (e.g., an amino acid, sugar, or nucleoside) for a duration appropriate for the target of interest.

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

  • Preparation of Click Reaction Cocktail (prepare immediately before use):

    • For a final volume of 1 mL, add the following components to the cell culture medium in the specified order:

      • This compound X azide (final concentration 1-10 µM)

      • THPTA (final concentration 100-500 µM)

      • CuSO₄ (final concentration 20-100 µM)

      • Sodium Ascorbate (final concentration 1-2 mM)

    • Gently mix the cocktail.

  • Labeling Reaction:

    • Add the click reaction cocktail to the cells.

    • Incubate for 5-20 minutes at 37°C. To minimize potential copper-induced cytotoxicity, it is advisable to keep the incubation time as short as possible.

  • Washing and Imaging:

    • Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed PBS.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells immediately using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~437/477 nm).

Cytotoxicity Considerations: While coumarin derivatives generally exhibit low cytotoxicity in imaging applications, it is highly recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound X azide for your specific cell line and experimental conditions. The use of copper-chelating ligands like THPTA can help to reduce copper-induced toxicity during the CuAAC reaction in live cells.

Mandatory Visualizations

Experimental Workflow for Live Cell Labeling

Caption: Workflow for labeling live cells using this compound azide.

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Alkyne Alkyne-modified Biomolecule Triazole Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Triazole Azide This compound Azide Azide->Triazole CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) CuI_THPTA Cu(I)-THPTA Complex CuI->CuI_THPTA THPTA THPTA (Ligand) THPTA->CuI_THPTA CuI_THPTA->Triazole Catalyzes

Caption: The CuAAC "click chemistry" reaction mechanism.

References

Application Notes and Protocols for Coumarin 343 in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 (C343) is a well-established organic dye used as a photosensitizer in dye-sensitized solar cells (DSSCs). Its favorable photophysical and electrochemical properties, including a high molar extinction coefficient and suitable energy levels, make it a valuable tool for research and development in the field of photovoltaics. These application notes provide a comprehensive overview of the use of this compound in DSSCs, including its performance characteristics, detailed experimental protocols for cell fabrication and characterization, and graphical representations of the underlying scientific principles. While C343 itself is a benchmark dye, numerous derivatives have been synthesized to enhance performance, with one such derivative achieving a power conversion efficiency of 10.2% under standard AM 1.5 irradiation[1][2][3].

Performance of this compound in DSSCs

The performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE or η). The following tables summarize the photovoltaic performance of DSSCs sensitized with this compound and some of its derivatives under various experimental conditions.

DyeVoc (V)Jsc (mA/cm²)FFPCE (%)Electrolyte CompositionReference
C3430.5515.20.625.20.6 M DMPImI, 0.1 M LiI, 0.05 M I₂ in methoxyacetonitrile[4]
C343---0.28I⁻/I₃⁻ based[5]
C343 derivative (HB1)0.480.190.610.50I⁻/I₃⁻ based
C343 derivative (NKX-2311)0.6014.00.716.00.6 M DMPImI, 0.1 M LiI, 0.05 M I₂ in methoxyacetonitrile
C343 derivative---10.2Not specified

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of a standard this compound-based dye-sensitized solar cell.

Materials and Reagents
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • Photoanode: Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25), ethanol, titanium(IV) isopropoxide, nitric acid, α-terpineol, ethyl cellulose

  • Sensitizer: this compound dye, ethanol or a mixture of acetonitrile and tert-butanol (1:1 v/v)

  • Electrolyte: Lithium iodide (LiI), iodine (I₂), 1,2-dimethyl-3-propylimidazolium iodide (DMPImI), acetonitrile or 3-methoxypropionitrile

  • Counter Electrode: Chloroplatinic acid solution or platinum sputtering target

  • Sealing: Thermoplastic sealant (e.g., Surlyn)

  • General Labware: Sonicator, doctor blade or screen printer, hot plate, furnace, pipettes, tweezers, binder clips

Protocol 1: Preparation of the TiO₂ Photoanode
  • FTO Glass Cleaning: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol, each for 15 minutes. Dry the substrates with a stream of nitrogen or clean air.

  • TiO₂ Paste Preparation:

    • Suspend 3.5 g of TiO₂ nanopowder in 15 ml of ethanol.

    • Sonicate the suspension for at least 30 minutes to break up agglomerates.

    • Add 0.5 ml of titanium(IV) isopropoxide to the suspension and mix until uniform. This acts as a binder.

    • Alternative paste for screen printing: Mix 1.0 g of TiO₂ powder with 3.8 g of α-terpineol, 0.5 g of ethyl cellulose, and 0.15 g of nitric acid in 20 ml of ethyl alcohol. Stir for 30 minutes at room temperature.

  • TiO₂ Film Deposition:

    • Use scotch tape to mask the edges of the conductive side of the FTO glass, leaving a defined area for the TiO₂ film.

    • Apply the TiO₂ paste onto the masked area and spread it uniformly using a doctor blade or a glass rod.

  • Sintering:

    • Air-dry the coated electrode for about 10 minutes.

    • Place the electrode on a hot plate at approximately 150°C for 10 minutes to evaporate the solvents.

    • Transfer the electrode to a furnace and sinter at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.

    • Allow the electrode to cool down slowly to room temperature.

Protocol 2: Sensitization of the Photoanode
  • Dye Solution Preparation: Prepare a 0.3 to 0.5 mM solution of this compound in absolute ethanol or a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Dye Adsorption: While the TiO₂ photoanode is still warm (around 80°C), immerse it in the this compound dye solution. The immersion time can vary from 12 to 24 hours in a dark, sealed container to allow for complete dye monolayer formation on the TiO₂ surface.

  • Rinsing: After soaking, remove the photoanode from the dye solution and rinse it with fresh ethanol to remove any non-adsorbed dye molecules. Dry the sensitized photoanode gently with a stream of nitrogen or air.

Protocol 3: Preparation of the Counter Electrode
  • Platinum Deposition: A catalytically active counter electrode is required to regenerate the electrolyte. This is typically achieved by depositing a thin layer of platinum on the conductive side of another FTO glass substrate.

    • Sputtering: Sputter a thin layer of platinum onto the FTO glass.

    • Solution Deposition: Prepare a 5 mM solution of chloroplatinic acid (H₂PtCl₆) in 2-propanol. Apply a few drops of this solution onto the FTO glass and heat it at 350-400°C for 30 minutes. The platinum layer should appear almost transparent.

Protocol 4: Assembly of the DSSC
  • Sealing: Place a thermoplastic sealant frame (e.g., Surlyn) around the TiO₂ film on the photoanode.

  • Assembly: Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.

  • Heating: Heat the assembly on a hot plate at around 100-120°C while applying gentle pressure with binder clips to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte injection.

  • Electrolyte Injection: Introduce the electrolyte solution into the cell through the pre-made holes in the counter electrode via capillary action. A common electrolyte consists of 0.5 M lithium iodide and 0.05 M iodine in acetonitrile.

  • Final Sealing: Seal the injection holes with a small piece of sealant and a soldering iron to prevent electrolyte leakage and evaporation.

Protocol 5: Photovoltaic Characterization
  • I-V Measurement: Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) to illuminate the fabricated DSSC.

  • Data Acquisition: Connect the solar cell to a source meter or a variable resistor and a voltmeter to measure the current-voltage (I-V) characteristics.

  • Parameter Extraction: From the I-V curve, determine the Voc (voltage at zero current), Jsc (current at zero voltage), the maximum power point (Pm), and the fill factor (FF = Pm / (Voc × Jsc)).

  • Efficiency Calculation: Calculate the power conversion efficiency (η) using the formula: η (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident light power density.

Visualizations

DSSC Fabrication Workflow

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization A1 Clean FTO Glass A2 Prepare TiO2 Paste A1->A2 A3 Deposit TiO2 Film (Doctor Blading) A2->A3 A4 Sinter TiO2 Film (450-500°C) A3->A4 B2 Immerse Photoanode in Dye Solution A4->B2 B1 Prepare C343 Dye Solution B1->B2 B3 Rinse and Dry B2->B3 D1 Assemble Electrodes with Sealant B3->D1 C1 Clean FTO Glass C2 Deposit Platinum (Sputtering/Solution) C1->C2 C2->D1 D2 Inject Electrolyte D1->D2 D3 Seal Injection Holes D2->D3 D4 Photovoltaic Characterization D3->D4 DSSC_Energy_Levels FTO FTO Counter_Electrode Counter Electrode (Pt) FTO->Counter_Electrode 4. External Circuit TiO2 TiO2 Conduction Band TiO2->FTO 3. Electron Transport C343_HOMO C343 HOMO (S) C343_LUMO C343 LUMO (S*) C343_HOMO->C343_LUMO 1. Light Absorption (hν) C343_LUMO->TiO2 2. Electron Injection Electrolyte Redox Electrolyte (I-/I3-) Electrolyte->C343_HOMO 5. Dye Regeneration Counter_Electrode->Electrolyte 6. Electrolyte Regeneration DSSC_Components Photoanode Photoanode (TiO2) External_Circuit External Circuit (Load) Photoanode->External_Circuit e- collection Dye This compound (Sensitizer) Dye->Photoanode e- injection Electrolyte Redox Electrolyte (I-/I3-) Electrolyte->Dye Dye regeneration Counter_Electrode Counter Electrode (Platinum) Counter_Electrode->Electrolyte e- donation External_Circuit->Counter_Electrode e- return Sunlight Sunlight (hν) Sunlight->Dye

References

Application Notes and Protocols for Click Chemistry Reactions with Coumarin 343 Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 azide is a versatile, blue-emitting fluorescent probe designed for the covalent labeling and visualization of biomolecules.[1][2] Its azide functionality allows for specific attachment to alkyne-modified targets through "click chemistry," a suite of bioorthogonal reactions known for high efficiency and specificity.[1][3] This probe is particularly valuable for dynamic cellular process studies, protein trafficking analysis, and the localization of small molecule therapeutics.[1] The structure of this compound azide includes an extended "X" linker between the coumarin fluorophore and the azide group, which enhances solubility and provides spatial separation from the target, minimizing potential steric hindrance and quenching effects.

This document provides detailed application notes, experimental protocols, and key data for utilizing this compound azide in click chemistry reactions, including the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Physicochemical and Photophysical Properties

A thorough understanding of the properties of this compound azide is essential for its effective application. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₃₂N₆O₄
Molecular Weight 480.6 g/mol
Excitation Maximum (λex) 437 nm
Emission Maximum (λem) 477 nm
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.63
Fluorescence Lifetime (τ) ~3.6 ns
Solubility DMF, DMSO
Storage Conditions -20°C, protected from light

Note: The fluorescence lifetime is based on the parent compound, this compound, as the azide modification is not expected to significantly alter this property.

Click Chemistry Reactions

This compound azide can be conjugated to alkyne-containing molecules via two primary click chemistry pathways. The choice of reaction depends on the specific application, particularly the tolerance of the biological system to copper.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for linking azides and terminal alkynes. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

CuAAC_Mechanism Coumarin_Azide This compound Azide Triazole_Product Stable Triazole Linkage (Fluorescent Conjugate) Coumarin_Azide->Triazole_Product Alkyne Terminal Alkyne-modified Biomolecule Alkyne->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Triazole_Product +

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, such as BCN or DBCO, which react spontaneously with azides. This method is ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern.

SPAAC_Mechanism Coumarin_Azide This compound Azide Triazole_Product Stable Triazole Linkage (Fluorescent Conjugate) Coumarin_Azide->Triazole_Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_Product

Experimental Protocols

Protocol 1: General CuAAC for Bioconjugation of an Alkyne-Modified Protein

This protocol describes a general procedure for labeling a protein containing a terminal alkyne group with this compound azide.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Aminoguanidine hydrochloride (optional, to prevent oxidative damage)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification supplies (dialysis or size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • This compound azide: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

    • Aminoguanidine hydrochloride: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in PBS.

    • Add this compound azide stock solution to a final concentration of 2-5 equivalents relative to the alkyne-modified protein.

    • Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final copper concentration of 0.1-0.5 mM and a ligand-to-copper ratio of 5:1.

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • If using, add aminoguanidine hydrochloride stock solution to a final concentration of 5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification of the Labeled Protein:

    • Remove excess reagents and the copper catalyst by dialysis against PBS or by using size-exclusion chromatography. The inclusion of EDTA in the dialysis buffer can aid in the removal of copper ions.

  • Characterization:

    • Confirm successful conjugation by measuring the absorbance and fluorescence of the purified protein.

Protocol 2: Live Cell Imaging using CuAAC

This protocol outlines the metabolic labeling of cells with an alkyne-modified precursor followed by CuAAC with this compound azide.

Live_Cell_Imaging_Workflow cluster_0 Cellular Labeling cluster_1 Imaging Metabolic_Labeling 1. Introduce Alkyne Handle (Metabolic Labeling) Wash_1 2. Wash Cells Metabolic_Labeling->Wash_1 Click_Reaction 3. Perform CuAAC Reaction with this compound Azide Wash_1->Click_Reaction Wash_2 4. Wash Cells Click_Reaction->Wash_2 Imaging 5. Fluorescence Microscopy Wash_2->Imaging

Materials:

  • Cells of interest

  • Alkyne-modified metabolic precursor (e.g., amino acid, sugar, or nucleoside analog)

  • Complete cell culture medium

  • This compound azide

  • CuAAC catalyst components (as in Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Introduction of the Alkyne Handle:

    • Culture cells to the desired confluency.

    • Metabolically label the cells by incubating them in a medium containing the alkyne-modified precursor for a duration appropriate for your target of interest.

  • Cell Preparation for Click Reaction:

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated metabolic precursor.

  • Click Reaction:

    • Prepare the CuAAC reaction cocktail in complete cell culture medium containing this compound X azide (final concentration of 1-10 µM), CuSO₄ (final concentration ~50 µM), THPTA (final concentration ~250 µM), and sodium ascorbate (final concentration ~1 mM). The optimal concentrations should be determined empirically.

    • Incubate the cells with the click reaction cocktail for 15-60 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (e.g., excitation ~440 nm, emission ~480 nm).

Data Presentation

Performance Comparison of Blue-Emitting Fluorophores
FeatureThis compound X AzideAlexa Fluor™ 350 AzideDAPI
Excitation Max (nm) 437346358
Emission Max (nm) 477442461
Molar Extinction Coefficient (cm⁻¹M⁻¹) 39,00019,00027,000
Quantum Yield 0.63~0.58~0.03 (free), up to 0.4 (bound to dsDNA)
Labeling Chemistry Copper-catalyzed or copper-free click chemistryCopper-catalyzed or copper-free click chemistryIntercalation into A-T rich regions of DNA
Photostability ModerateHighModerate to High (intercalated)
Cell Permeability Generally low for the dye itselfGenerally lowHigh

Troubleshooting and Considerations

  • Cytotoxicity: While coumarin derivatives generally exhibit low cytotoxicity, it is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound azide for your specific cell line and experimental conditions.

  • Photostability: To minimize phototoxicity and photobleaching during live-cell imaging, use the lowest possible excitation laser power and exposure time required to obtain a satisfactory signal-to-noise ratio.

  • Reaction Efficiency: The efficiency of the CuAAC reaction can be monitored by observing the increase in fluorescence over time, as the fluorescence of this compound azide is significantly enhanced upon triazole formation.

  • Copper-Free Alternatives: For applications intolerant to copper, consider using a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-modified biomolecule. This compound azide is compatible with strained alkynes like BCN and DBCO.

Conclusion

This compound azide is a powerful and versatile fluorescent probe for the specific labeling of biomolecules via click chemistry. Its favorable photophysical properties and the robust nature of click reactions make it an excellent tool for a wide range of applications in chemical biology, drug development, and cellular imaging. The detailed protocols and data provided in these application notes will aid researchers in the successful implementation of this compound azide in their experimental workflows.

References

Application Notes and Protocols for F-RET Donor-Acceptor Pairs Featuring Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Förster Resonance Energy Transfer (FRET) donor-acceptor pairs utilizing Coumarin 343. This document offers detailed photophysical data, experimental protocols for labeling and FRET measurements, and visualizations to aid in the design and execution of FRET-based assays for research and drug development.

Introduction to this compound as a FRET Donor

This compound is a versatile blue-emitting fluorophore widely employed as a donor in FRET experiments. Its favorable photophysical properties, including a significant fluorescence quantum yield and a well-defined emission spectrum, make it an excellent partner for a variety of acceptor fluorophores. FRET is a non-radiative energy transfer mechanism between a donor and an acceptor molecule in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes in biomolecules, and enzymatic activities.

Photophysical Properties of this compound

A thorough understanding of the photophysical properties of this compound is essential for selecting a suitable acceptor and designing robust FRET assays.

PropertyValueUnits
Absorption Maximum (λ_abs_) ~445nm
Emission Maximum (λ_em_) ~490nm
Molar Extinction Coefficient (ε) ~40,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_D_) ~0.6-0.8-
Fluorescence Lifetime (τ_D_) ~3.5ns

Recommended FRET Acceptor Pairs for this compound

The selection of an appropriate acceptor is critical for a successful FRET experiment. The acceptor's absorption spectrum must overlap significantly with the emission spectrum of this compound. Here, we detail common and effective acceptor partners for this compound.

This compound and Fluorescein (FAM/FITC)

Fluorescein and its derivatives, such as Fluorescein isothiocyanate (FITC) and 5-Carboxyfluorescein (5-FAM), are widely used as acceptors for this compound. This pair is suitable for studying interactions over moderate distances. While specific quantitative data can vary with experimental conditions, efficient FRET between coumarin-fluorescein pairs in DNA has been reported, highlighting the utility of this pairing.[1]

This compound and Tetramethylrhodamine (TAMRA)

TAMRA is another popular acceptor for this compound, offering a larger Stokes shift compared to fluorescein, which can reduce background interference. A FRET pair consisting of this compound and TAMRA has been successfully employed in the development of a peptide-based sensor to monitor enzyme activity.[2][3]

This compound and DBD Dyes

DBD (7-(diethylamino)-2-oxo-2H-chromene-3-carbonyl) dyes are effective acceptors for coumarin derivatives. A FRET pair involving a brominated coumarin donor and a DBD acceptor has been synthesized and characterized, demonstrating efficient energy transfer.[4]

Quantitative FRET Parameters

The Förster distance (R₀) is a critical parameter that defines the distance at which FRET efficiency is 50%. It is dependent on the spectral properties of the donor and acceptor.

DonorAcceptorFörster Distance (R₀) [nm]Spectral Overlap Integral (J(λ)) [M⁻¹cm⁻¹nm⁴]FRET Efficiency (E)
Coumarin derivativeDBD dye2.56[4]-High (qualitative)
This compoundFluorescein (FAM/FITC)--Efficient (in DNA)
This compoundTAMRA---

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound-Maleimide

This protocol describes the covalent attachment of a thiol-reactive this compound maleimide derivative to cysteine residues in a protein.

Materials:

  • Protein of interest with a free cysteine residue

  • This compound-maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reducing agent (e.g., DTT or TCEP), optional

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein's cysteine residues are oxidized, pre-treat with a 10-fold molar excess of DTT for 30 minutes at room temperature, followed by removal of the DTT using a desalting column.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound-maleimide in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein at 280 nm and the this compound at its absorption maximum (~445 nm).

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution Mixing Mix Protein and Dye Protein_Prep->Mixing Dye_Prep Prepare this compound-Maleimide Dye_Prep->Mixing Incubation Incubate (2h RT or O/N 4°C) Mixing->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Analysis Determine Degree of Labeling Purification->Analysis

Protein Labeling Workflow
Protocol 2: Steady-State FRET Measurement

This protocol outlines the measurement of FRET efficiency using a standard spectrofluorometer.

Materials:

  • Labeled donor-only sample (e.g., Protein-Coumarin 343)

  • Labeled acceptor-only sample (e.g., Protein-Acceptor)

  • Doubly-labeled donor-acceptor sample (FRET sample)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare solutions of the donor-only, acceptor-only, and FRET samples at the same concentration in a suitable buffer. The absorbance of the samples at the donor excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Donor Emission Spectrum: Excite the donor-only sample at the excitation maximum of this compound (~445 nm) and record the emission spectrum.

  • Acceptor Absorption Spectrum: Record the absorption spectrum of the acceptor-only sample.

  • FRET Sample Emission Spectrum: Excite the FRET sample at the same wavelength used for the donor-only sample and record the emission spectrum.

  • Data Analysis:

    • Correct the emission spectra for buffer fluorescence.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

G cluster_setup Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Donor_Sample Donor-Only Sample Excite_Donor Excite at Donor λex Donor_Sample->Excite_Donor Acceptor_Sample Acceptor-Only Sample FRET_Sample Donor-Acceptor Sample FRET_Sample->Excite_Donor Record_Emission Record Emission Spectra Excite_Donor->Record_Emission Correct_Spectra Correct for Background Record_Emission->Correct_Spectra Calculate_FRET Calculate FRET Efficiency Correct_Spectra->Calculate_FRET

Steady-State FRET Measurement Workflow

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer.

FRET_Principle Donor_Ground Donor (Ground) Donor_Excited Donor (Excited) Donor_Excited->Donor_Ground hν_em (Donor Emission) Acceptor_Ground Acceptor (Ground) Donor_Excited->Acceptor_Ground FRET Acceptor_Excited Acceptor (Excited) Acceptor_Excited->Acceptor_Ground hν_em (Acceptor Emission) Excitation Excitation (Light Energy) Excitation->Donor_Ground hν_ex

References

Stock solution preparation and working concentrations for Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and the use of Coumarin 343, a versatile blue-emitting fluorescent dye. This compound is widely utilized as a fluorescent probe in various research applications, including fluorescence microscopy, live-cell imaging, and as a donor in Förster Resonance Energy Transfer (FRET) pairs.[1][2] Its hydrophilic nature also makes it a useful probe for micro water pools.[3][4]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below for easy reference. These values are essential for accurate solution preparation and experimental design.

PropertyValueReferences
Molecular Formula C₁₆H₁₅NO₄[5]
Molecular Weight 285.29 g/mol
Appearance Yellow to brown solid
Excitation Maximum (λex) ~437 nm
Emission Maximum (λem) ~477 nm
Molar Extinction Coefficient (ε) ~39,000 M⁻¹cm⁻¹ at 437 nm
Fluorescence Quantum Yield (ΦF) ~0.63
Solubility Good in DMSO, DMF, DCM, Chloroform, Acetonitrile, and Alcohols. Poor in water.

Stock Solution Preparation

Accurate preparation of a stock solution is critical for obtaining reproducible experimental results. Due to its poor solubility in water, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in an aqueous buffer or cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out 1 mg of this compound powder. To avoid errors due to static electricity and handling small quantities, it is advisable to use a calibrated analytical balance.

  • Solvent Addition: Add 350.5 µL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.

    • Calculation: (1 mg / 285.29 g/mol ) / 0.0003505 L = 10 mM

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for at least one month at -20°C and up to six months at -80°C.

Stock Solution Preparation Table:

Desired Stock ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg3.505 mL
5 mM1 mg701 µL
10 mM 1 mg 350.5 µL

Experimental Protocol: Fluorescent Staining of Live Cells

This protocol describes a general procedure for staining live cells with this compound for fluorescence microscopy. The optimal working concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Protocol:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Preparation of Staining Solution: Prepare the working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A typical starting working concentration is 5 µM. For example, to prepare 1 mL of 5 µM staining solution, add 0.5 µL of the 10 mM stock solution to 1 mL of medium and mix well.

  • Cell Staining: Aspirate the existing cell culture medium and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined for each cell line to achieve sufficient signal without causing cytotoxicity.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Replace the PBS with a live-cell imaging buffer. Image the cells using a fluorescence microscope equipped with appropriate filters for blue fluorescence (Excitation: ~437 nm, Emission: ~477 nm).

Diagrams

Stock Solution and Working Solution Preparation Workflow

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C to -80°C aliquot->store_stock thaw Thaw One Aliquot of Stock Solution store_stock->thaw For Experiment dilute Dilute Stock in Buffer/Medium thaw->dilute use Use Immediately for Experiment dilute->use

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

General Experimental Workflow for Cell Staining

G Experimental Workflow for Cell Staining with this compound cell_culture Culture Cells on Imaging Dish prepare_stain Prepare this compound Staining Solution cell_culture->prepare_stain incubate Incubate Cells with Staining Solution prepare_stain->incubate wash Wash Cells to Remove Unbound Dye incubate->wash image Image Cells with Fluorescence Microscope wash->image

Caption: A diagram outlining the sequential steps involved in staining live cells with this compound for fluorescence microscopy.

References

Application Notes: Staining of Specific Organelles with Coumarin 343 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 and its derivatives are a versatile class of fluorescent dyes with excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the cellular microenvironment. These characteristics make them valuable tools for live-cell imaging. Specific chemical modifications to the coumarin backbone enable the targeted staining of various subcellular organelles, providing researchers with powerful probes to investigate organelle morphology, dynamics, and function. This document provides detailed application notes and protocols for staining mitochondria, lysosomes, and the Golgi apparatus using specific this compound derivatives.

Principles of Organelle-Specific Staining

The selective accumulation of this compound derivatives in specific organelles is achieved through various targeting strategies. For mitochondria, positively charged lipophilic derivatives leverage the negative mitochondrial membrane potential for accumulation. Lysosome-targeting derivatives often incorporate basic moieties, such as morpholine, which become protonated and trapped within the acidic lumen of the lysosome. For the Golgi apparatus, conjugation with lipid-associating groups like myristoyl chains or moieties with specific affinity, such as phenylsulfonamide, facilitates localization.

Data Summary: Photophysical Properties of Organelle-Specific Coumarin Derivatives

The following tables summarize the key photophysical properties of representative this compound derivatives designed for specific organelle staining.

Table 1: Mitochondria-Targeting Coumarin Derivatives (COUPY Dyes)

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
COUPY-1 59564345,0000.30
COUPY-2 58563042,0000.35
COUPY-3 61368555,0000.25
COUPY-4 57063459,400-
COUPY-5 55561927,600-

Table 2: Lysosome-Targeting Coumarin Derivatives

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
CouN-1 ~450~550Not ReportedNot Reported
CouN-2 ~450~580Not ReportedNot Reported

Table 3: Golgi-Targeting Coumarin Derivatives

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
Myristoyl-Coumarin Not ReportedNot ReportedNot ReportedNot Reported
Sulfonamide-Coumarin ~400435-525Not Reported0.60[1]

Experimental Protocols

Staining Mitochondria with COUPY Dyes

This protocol is a general guideline for staining live cells with mitochondria-targeting COUPY dyes.[2][3][4] Optimal conditions may vary depending on the specific COUPY derivative and cell type.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • COUPY dye stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

  • Confocal microscope with appropriate laser lines and filters

Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a fresh working solution of the COUPY dye in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-5 µM.

  • Cell Staining: Remove the existing culture medium and add the COUPY dye working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.

  • Imaging: Image the cells immediately using a confocal microscope. For most COUPY dyes, excitation with a 561 nm or similar laser line and collection of emission between 600-700 nm is appropriate.

G cluster_workflow Mitochondrial Staining Workflow cluster_mechanism Localization Mechanism prep Prepare Cells stain Add COUPY Dye (1-5 µM) prep->stain incubate Incubate (15-30 min, 37°C) stain->incubate wash Wash (2-3x) incubate->wash image Confocal Imaging wash->image matrix Mitochondrial Matrix (Negative Potential) dye Positively Charged Lipophilic COUPY Dye membrane Mitochondrial Membrane dye->membrane Crosses Membrane membrane->matrix Accumulates due to Membrane Potential

Mitochondrial staining workflow and localization mechanism.
Staining Lysosomes with Morpholino-Coumarin Derivatives

This protocol provides a general procedure for staining lysosomes in live cells using coumarin derivatives containing a morpholine targeting group.[5]

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Morpholino-coumarin dye stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging solution (e.g., HEPES-buffered saline)

  • Confocal microscope

Protocol:

  • Cell Preparation: Seed cells on an appropriate imaging dish and grow to a suitable confluency.

  • Staining Solution Preparation: Dilute the morpholino-coumarin stock solution to a final concentration of 1-10 µM in complete cell culture medium.

  • Cell Staining: Replace the culture medium with the dye-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a pre-warmed live-cell imaging solution.

  • Imaging: Acquire images using a confocal microscope with excitation around 405-450 nm and emission detection between 500-600 nm, depending on the specific derivative.

G cluster_workflow Lysosomal Staining Workflow cluster_mechanism Localization Mechanism (Lysosomotropism) prep Prepare Cells stain Add Morpholino- Coumarin Dye prep->stain incubate Incubate (30-60 min, 37°C) stain->incubate wash Wash (2x) incubate->wash image Confocal Imaging wash->image lumen Acidic Lysosomal Lumen (pH 4.5-5.0) dye Weakly Basic Coumarin Derivative membrane Lysosomal Membrane dye->membrane Passive Diffusion membrane->lumen trapped_dye Protonated and Trapped Dye lumen->trapped_dye Protonation

Lysosomal staining workflow and localization mechanism.
Staining the Golgi Apparatus with Phenylsulfonamide-Coumarin Derivatives

This protocol outlines a general method for labeling the Golgi apparatus in live cells using coumarin derivatives functionalized with a phenylsulfonamide targeting group.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phenylsulfonamide-coumarin dye stock solution (e.g., 1 mM in DMSO)

  • Imaging buffer (e.g., PBS)

  • Confocal microscope

Protocol:

  • Cell Preparation: Grow cells to the desired density in a suitable imaging container.

  • Staining Solution Preparation: Prepare the working staining solution by diluting the stock solution to a final concentration of 5-10 µM in serum-free medium.

  • Cell Staining: Remove the growth medium, wash once with serum-free medium, and then add the staining solution.

  • Incubation: Incubate for 20-30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Image the cells using a confocal microscope. For coumarin derivatives with sulfonamide groups, excitation is typically around 400 nm with emission collected in the 430-530 nm range.

G cluster_workflow Golgi Staining Workflow cluster_relationship Targeting Relationship prep Prepare Cells stain Add Phenylsulfonamide- Coumarin Dye prep->stain incubate Incubate (20-30 min, 37°C) stain->incubate wash Wash (3x) incubate->wash image Confocal Imaging wash->image dye Coumarin Derivative target_group Phenylsulfonamide Group dye->target_group Functionalized with golgi Golgi Apparatus target_group->golgi Specific Affinity

Golgi staining workflow and targeting relationship.

Troubleshooting

  • Weak or No Signal: Increase the dye concentration or incubation time. Ensure that the imaging settings (laser power, detector gain) are appropriate. Check the health of the cells, as compromised cells may not effectively accumulate the dyes.

  • High Background: Reduce the dye concentration or shorten the incubation time. Ensure thorough washing to remove unbound dye.

  • Non-specific Staining: This may occur if the dye concentration is too high. Optimize the concentration by performing a titration. Some derivatives may exhibit secondary localization in other lipid-rich structures.

  • Phototoxicity: Minimize the exposure of cells to excitation light by using the lowest possible laser power and reducing the imaging time.

Conclusion

This compound derivatives offer a powerful and versatile toolkit for the fluorescent labeling of specific organelles in live cells. By selecting derivatives with appropriate targeting moieties, researchers can effectively visualize mitochondria, lysosomes, and the Golgi apparatus. The protocols provided herein serve as a starting point for developing optimized staining procedures for various cell types and experimental conditions. The excellent photophysical properties of these dyes, combined with their ability to be chemically tailored for specific targets, ensure their continued importance in cell biology research and drug development.

References

Application Notes and Protocols for Two-Photon Absorption Applications of Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 is a versatile fluorescent dye with significant two-photon absorption (TPA) properties, making it a valuable tool in advanced microscopy, photodynamic therapy, and other high-tech applications. Its large TPA cross-section allows for the efficient simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range, to excite the molecule to its fluorescent state. This characteristic offers several advantages over traditional one-photon excitation, including deeper tissue penetration, reduced phototoxicity, and localized excitation, providing higher resolution imaging. These application notes provide an overview of the key applications of this compound, detailed experimental protocols, and relevant photophysical data.

Key Photophysical and Chemical Properties of this compound

This compound is a hydrophilic fluorescent probe. Its derivatives, such as this compound X azide, are designed for versatile labeling and visualization of biomolecules in living cells. The azide functionality allows for covalent attachment to alkyne-modified targets via "click chemistry," a highly efficient and specific bioorthogonal reaction.

PropertyValueReference(s)
Excitation Maximum (λ_max,abs_)~425 - 437 nm[1][2][3]
Emission Maximum (λ_max,em_)~477 - 550 nm[1][2]
Molar Extinction Coefficient (ε)39,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.63
Two-Photon Absorption Cross-Section (σ2PA)48 GM in Chloroform
Molecular FormulaC₁₆H₁₅NO₄
Molecular Weight285.30 g/mol
SolubilityGood in DMF and DMSO

Applications

Two-Photon Microscopy (TPM)

Two-photon microscopy is a powerful imaging technique for deep-tissue and live-cell imaging. This compound's high TPA cross-section makes it an excellent probe for TPM.

Experimental Workflow for Two-Photon Microscopy

G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_cells Prepare Cells/Tissue labeling Label with this compound prep_cells->labeling mounting Mount Sample labeling->mounting laser Tune fs Laser (e.g., 700-800 nm) mounting->laser tp_microscope Two-Photon Microscope acquisition Image Acquisition tp_microscope->acquisition laser->tp_microscope image_processing Image Processing acquisition->image_processing quantification Quantification image_processing->quantification interpretation Interpretation quantification->interpretation

Caption: Workflow for two-photon microscopy using this compound.

Protocol for Live-Cell Imaging using this compound X Azide:

This protocol is adapted for labeling alkyne-modified biomolecules in live cells using click chemistry.

Materials:

  • This compound X azide

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer

  • Cell culture medium

Stock Solutions:

  • This compound X Azide: 1-10 mM in anhydrous DMSO.

  • CuSO₄: 50 mM in deionized water.

  • THPTA: 50 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh for each experiment).

Procedure:

  • Cell Preparation: Culture cells with an alkyne-modified metabolic precursor to incorporate it into the biomolecules of interest.

  • Washing: Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following components to the cell culture medium in the specified order:

    • This compound X azide (final concentration 1-10 µM)

    • THPTA (final concentration 100-500 µM)

    • CuSO₄ (final concentration 20-100 µM)

    • Sodium Ascorbate (final concentration 1-2 mM)

  • Labeling: Gently mix the cocktail and add it to the cells. Incubate for 5-20 minutes at 37°C. Minimize incubation time to reduce potential copper-induced toxicity.

  • Washing and Imaging:

    • Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed PBS.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells using a two-photon microscope with an excitation wavelength in the NIR range (e.g., 700-800 nm).

Note on Cytotoxicity: While coumarin derivatives generally exhibit low cytotoxicity, it is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Coumarin derivatives have been investigated as photosensitizers for PDT. The mechanism involves the excitation of the photosensitizer, which then transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (Type II pathway) or other ROS through electron transfer reactions (Type I pathway).

Simplified Signaling Pathway for Coumarin-Mediated Photodynamic Therapy

G cluster_pdt Photodynamic Therapy C343 This compound (PS) C343_excited Excited PS* C343->C343_excited Excitation Light Light (Two-Photon Excitation) Light->C343 Oxygen ³O₂ (Ground State Oxygen) C343_excited->Oxygen Energy Transfer (Type II) ROS Other ROS C343_excited->ROS Electron Transfer (Type I) Singlet_Oxygen ¹O₂ (Singlet Oxygen) Oxygen->Singlet_Oxygen Cell_Damage Oxidative Stress & Cell Damage Singlet_Oxygen->Cell_Damage ROS->Cell_Damage Apoptosis Apoptosis/Necrosis Cell_Damage->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting Coumarin 343 fluorescence quenching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coumarin 343. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments involving this versatile fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental fluorescence properties of this compound?

This compound is a popular blue-emitting fluorescent dye known for its sensitivity to the local environment. In its standard solvent, ethanol, it typically exhibits an excitation maximum around 443-445 nm and an emission maximum around 461-470 nm.[1][2][3] Its fluorescence quantum yield, a measure of its emission efficiency, is approximately 0.63 in ethanol.[4] These properties can shift based on factors like solvent polarity and pH.

Q2: What is fluorescence quenching and what are the common causes for this compound?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, common causes include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules can stack together (form aggregates), creating non-radiative decay pathways that significantly reduce fluorescence.[5]

  • Solvent Effects: Highly polar and protic solvents (like water) can decrease the fluorescence quantum yield. This is often due to the formation of a twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative pathway for the molecule to return to its ground state.

  • pH Changes: The fluorescence of this compound is pH-dependent. Its protonation state, which changes with pH, alters the molecule's electronic structure and, consequently, its fluorescence intensity.

  • Presence of Specific Quenchers: Certain molecules can quench this compound's fluorescence through processes like photoinduced electron transfer (PET) or chemical reaction. Examples include hypochlorite and stable free radicals like 4-hydroxy-TEMPO.

Q3: How does solvent choice impact the fluorescence of this compound?

Solvent polarity significantly influences the spectral properties of this compound. As solvent polarity increases, the fluorescence emission spectrum tends to shift to longer wavelengths (a red-shift). Furthermore, the fluorescence lifetime has been observed to increase almost linearly with rising solvent polarity, from around 3.09 ns in toluene to 4.45 ns in water. Protic solvents capable of hydrogen bonding can also introduce additional non-radiative decay pathways, reducing fluorescence intensity.

Troubleshooting Guide

This guide addresses specific problems you might encounter with this compound fluorescence.

Problem: My fluorescence signal is weak or absent.

This is a common issue that can stem from instrument settings, sample preparation, or chemical interactions. Use the following workflow to diagnose the potential cause.

TroubleshootingWorkflow start Problem: Weak or No Fluorescence Signal inst_settings 1. Check Instrument Settings start->inst_settings Start Here sample_prep 2. Evaluate Sample Composition start->sample_prep env_factors 3. Consider Environmental Factors start->env_factors sub_inst1 Excitation/Emission Wavelengths Correct for C343? inst_settings->sub_inst1 sub_inst2 Slit Widths / Gain Settings Too Low? inst_settings->sub_inst2 sub_inst3 Filters Correctly Positioned? inst_settings->sub_inst3 sub_sample1 Concentration Too High? (Aggregation Quenching) sample_prep->sub_sample1 sub_sample2 Concentration Too Low? sample_prep->sub_sample2 sub_sample3 Presence of a Quencher? sample_prep->sub_sample3 sub_sample4 Sample Degraded? sample_prep->sub_sample4 sub_env1 Incorrect pH? env_factors->sub_env1 sub_env2 Solvent Polarity Too High? env_factors->sub_env2 sub_env3 Photobleaching Occurred? env_factors->sub_env3 solution_inst Solution: Adjust settings based on C343 spectra. Increase gain/slits. sub_inst1->solution_inst sub_inst2->solution_inst sub_inst3->solution_inst solution_conc_high Solution: Dilute sample. Check absorbance (should be < 0.1). sub_sample1->solution_conc_high solution_conc_low Solution: Increase C343 concentration. sub_sample2->solution_conc_low solution_quencher Solution: Identify and remove quencher. Perform Stern-Volmer analysis. sub_sample3->solution_quencher solution_degraded Solution: Use fresh, properly stored fluorophore stock. sub_sample4->solution_degraded solution_env Solution: Buffer sample to optimal pH. Consider a less polar solvent. sub_env1->solution_env sub_env2->solution_env solution_photo Solution: Reduce excitation light intensity or exposure time. Use antifade. sub_env3->solution_photo

Caption: A troubleshooting workflow for diagnosing weak this compound fluorescence.

Problem: My results are not reproducible.

Inconsistent results often point to subtle variations in environmental conditions or sample handling.

  • Possible Cause: pH Fluctuation. this compound's fluorescence can be sensitive to pH. Small, unmonitored changes in pH between experiments can lead to significant variations in fluorescence intensity.

    • Solution: Always use a well-buffered solvent system to maintain a stable pH throughout your experiment. Verify the pH of your final sample solution.

  • Possible Cause: Solvent Evaporation. If working with volatile solvents, evaporation can occur over the course of an experiment, leading to an increase in the concentration of this compound. This can cause inner filter effects or aggregation, altering the fluorescence emission.

    • Solution: Keep cuvettes or sample wells sealed whenever possible. Prepare fresh dilutions for each experiment and run them promptly after preparation.

  • Possible Cause: Temperature Variations. Fluorescence is temperature-sensitive. Higher temperatures generally lead to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay.

    • Solution: Use a temperature-controlled sample holder on your fluorometer to ensure all measurements are taken at the same temperature.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Spectral Properties of this compound in Different Solvents

SolventDielectric ConstantExcitation (λ_ex) (nm)Emission (λ_em) (nm)Fluorescence Lifetime (τ) (ns)
Toluene2.38~430~4503.09
Ethanol24.55443 - 445461 - 470~3.6
Methanol32.70~445~480-
Water80.10~450~5054.45

Note: Spectral values are approximate and can vary based on instrumentation and specific experimental conditions.

Key Experimental Protocols

Protocol 1: Characterizing Quenching with Stern-Volmer Analysis

This protocol allows you to determine if fluorescence quenching is occurring and to quantify its efficiency. The analysis is based on the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant.

Methodology:

  • Prepare Stock Solutions:

    • Create a concentrated stock solution of this compound in your chosen buffered solvent.

    • Create a concentrated stock solution of the potential quencher in the same solvent.

  • Create a Sample Series:

    • Prepare a series of vials or cuvettes.

    • To each vial, add a fixed volume of the this compound stock solution to ensure its concentration remains constant across all samples.

    • Add increasing volumes of the quencher stock solution to the vials.

    • Add solvent to bring all samples to the same final volume. Include a control sample with no quencher (F₀).

  • Measure Fluorescence:

    • Set your spectrofluorometer to the optimal excitation and emission wavelengths for this compound in your solvent.

    • Measure the fluorescence intensity of each sample, starting with the control (F₀) and proceeding through the series of increasing quencher concentrations (F).

  • Analyze Data:

    • Calculate the ratio F₀ / F for each sample.

    • Plot F₀ / F on the y-axis versus the quencher concentration [Q] on the x-axis.

    • If the plot is linear, the quenching is likely a single dynamic or static process. The slope of the line is the Stern-Volmer constant, Kₛᵥ.

QuenchingMechanisms cluster_0 Dynamic Quenching (Collisional) cluster_1 Static Quenching (Complex Formation) F_ground F F_excited F* F_ground->F_excited Excitation (hν) F_excited->F_ground Fluorescence Q Q F_excited->Q Collision Q->F_ground Non-radiative decay F_ground2 F FQ_complex [F-Q] F_ground2->FQ_complex Q2 Q Q2->FQ_complex FQ_complex->FQ_complex Excitation (hν) (Non-fluorescent)

Caption: Simplified diagrams of dynamic versus static fluorescence quenching mechanisms.

References

Technical Support Center: Optimizing Coumarin 343 for Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Coumarin 343 for cellular imaging. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a blue-emitting fluorophore. Its spectral characteristics are crucial for selecting appropriate filter sets and laser lines for fluorescence microscopy.

PropertyValueReference(s)
Excitation Maximum (λex) ~437-443 nm[1][2][3]
Emission Maximum (λem) ~477 nm[2][4]
Molar Extinction Coefficient (ε) ~39,000 - 44,300 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.63

Q2: What is this compound X azide and how is it used?

This compound X azide is a derivative of this compound that contains an azide group. This functional group allows the dye to be covalently attached to alkyne-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This method is widely used for labeling proteins, nucleic acids, and other molecules in both fixed and live cells. The "X" in the name refers to an extended linker that improves solubility and reduces potential steric hindrance and fluorescence quenching.

Q3: Is this compound cytotoxic?

While coumarin derivatives are generally considered to have low cytotoxicity in imaging applications, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay). This will help determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Q4: How photostable is this compound?

Coumarin dyes are known for relatively good photostability. However, to minimize phototoxicity and photobleaching during live-cell imaging, it is advisable to use the lowest possible excitation laser power and the shortest exposure time necessary to obtain a satisfactory signal-to-noise ratio. The use of antifade reagents is also highly recommended to reduce photobleaching.

Troubleshooting Guides

This section addresses specific issues that may arise during cell imaging experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Suboptimal Dye Concentration Empirically determine the optimal concentration of this compound. A typical starting range for this compound X azide is 1-10 µM.
Inefficient Staining Optimize incubation time and temperature. For live cells, incubation is typically 15-60 minutes at 37°C. Ensure proper permeabilization if targeting intracellular molecules in fixed cells.
Incorrect Filter/Laser Settings Verify that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties (Ex/Em: ~437/477 nm).
Photobleaching Reduce excitation light intensity and minimize exposure time. Use an antifade mounting medium for fixed cells.
Inefficient Click Reaction (for this compound X azide) Ensure all click chemistry reagents are fresh, particularly the sodium ascorbate solution. Optimize the concentrations of copper sulfate and the copper-chelating ligand (e.g., THPTA).

Issue 2: High Background or Non-Specific Staining

Possible Cause Troubleshooting Steps
Excessive Dye Concentration Reduce the concentration of the this compound conjugate.
Inadequate Washing Increase the number and duration of washing steps with pre-warmed PBS after staining to effectively remove unbound dye.
Cellular Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If high, consider using a dye with a different emission spectrum or employ spectral unmixing techniques.
Dye Aggregation Prepare fresh dye solutions and avoid repeated freeze-thaw cycles. Some coumarin derivatives can be prone to aggregation, which can lead to inconsistent staining.
Copper-Induced Toxicity (in live-cell click chemistry) Minimize the incubation time with the copper-containing reaction cocktail to reduce cytotoxicity. The use of a copper-chelating ligand is crucial to protect the cells.

Issue 3: Rapid Signal Loss (Photobleaching)

Possible Cause Troubleshooting Steps
High Excitation Intensity Use the lowest laser power that provides a detectable signal. Neutral density filters can be used to attenuate the light.
Long Exposure Times Keep the shutter closed when not acquiring images and use the shortest possible exposure times.
Presence of Molecular Oxygen Deoxygenate the imaging buffer by bubbling it with nitrogen gas to minimize oxygen-dependent photobleaching.
Absence of Antifade Reagents (for fixed cells) Mount the sample in a commercially available antifade medium or prepare one containing an antioxidant like PPD, NPG, or DABCO.

Experimental Protocols

Protocol 1: Live-Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling live cells that have incorporated an alkyne-modified metabolic precursor.

Materials:

  • Cells cultured on an imaging dish

  • Alkyne-modified metabolic precursor (e.g., alkyne-modified sugar or amino acid)

  • This compound X azide

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging buffer

  • Copper (II) Sulfate (CuSO₄)

  • THPTA (copper-chelating ligand)

  • Sodium Ascorbate

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-modified metabolic precursor in complete cell culture medium for a sufficient period (typically 12-48 hours) to allow for incorporation into biomolecules.

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound X azide in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare stock solutions of CuSO₄ (50 mM in deionized water), THPTA (50 mM in deionized water), and Sodium Ascorbate (100 mM in deionized water; prepare fresh).

  • Cell Washing: Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

  • Click Reaction Cocktail Preparation (prepare immediately before use): For a 1 mL final volume, add the following components to the cell culture medium in order:

    • This compound X azide (final concentration: 1-10 µM)

    • THPTA (final concentration: 100-500 µM)

    • CuSO₄ (final concentration: 20-100 µM)

    • Sodium Ascorbate (final concentration: 1-2 mM)

  • Labeling: Gently mix the cocktail and add it to the cells. Incubate for 5-20 minutes at 37°C. Minimize incubation time to reduce copper-induced toxicity.

  • Washing and Imaging:

    • Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed PBS.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells immediately using a fluorescence microscope with appropriate filters for this compound (Ex/Em: ~437/477 nm).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a period relevant to your imaging experiment (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental_Workflow_Live_Cell_CuAAC cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture 1. Culture Cells metabolic_labeling 2. Add Alkyne Precursor (12-48h Incubation) cell_culture->metabolic_labeling wash1 3. Wash Cells (PBS) metabolic_labeling->wash1 add_cocktail 5. Add Cocktail to Cells (5-20 min Incubation) wash1->add_cocktail click_cocktail 4. Prepare Click Cocktail (this compound Azide, CuSO4, THPTA, Ascorbate) click_cocktail->add_cocktail wash2 6. Wash Cells (PBS) add_cocktail->wash2 add_buffer 7. Add Imaging Buffer wash2->add_buffer image 8. Fluorescence Microscopy (Ex: ~437nm, Em: ~477nm) add_buffer->image Troubleshooting_Logic cluster_signal Signal Issues cluster_background Background Issues cluster_photostability Stability Issues start Imaging Problem weak_signal Weak/No Signal start->weak_signal high_bg High Background start->high_bg photobleaching Rapid Photobleaching start->photobleaching check_conc Optimize Dye Concentration weak_signal->check_conc Is concentration optimal? check_filters Verify Filter/Laser Settings weak_signal->check_filters Are settings correct? check_staining Optimize Staining Protocol weak_signal->check_staining Is protocol efficient? reduce_conc Reduce Dye Concentration high_bg->reduce_conc Is concentration too high? improve_wash Improve Washing Steps high_bg->improve_wash Are washes sufficient? check_auto Check Autofluorescence high_bg->check_auto Is autofluorescence high? reduce_power Reduce Excitation Power photobleaching->reduce_power Is laser power too high? minimize_exposure Minimize Exposure Time photobleaching->minimize_exposure Are exposure times long? use_antifade Use Antifade Reagent photobleaching->use_antifade Using antifade?

References

Technical Support Center: Preventing Aggregation of Coumarin 343 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Issue 1: Unexpected changes in absorption or fluorescence spectra.

Question: My Coumarin 343 solution shows a blue-shifted absorption spectrum and/or quenched fluorescence. What could be the cause?

Answer: These spectral changes are characteristic of H-aggregate formation. H-aggregation, a common phenomenon with planar dye molecules like this compound in aqueous environments, occurs when the molecules stack in a parallel, face-to-face arrangement. This leads to a decrease in absorbance at the monomer peak and a corresponding increase at a shorter wavelength, along with significant fluorescence quenching.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected spectral changes in this compound solutions.

Issue 2: Poor solubility or precipitation of this compound in water.

Question: I'm having difficulty dissolving this compound in my aqueous buffer, or it precipitates out of solution over time. How can I improve its solubility and stability?

Answer: this compound has limited solubility in pure water. The stability of the solution is highly dependent on factors like pH, ionic strength, and concentration.

Solubility Enhancement Strategy:

G cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Solution Preparation A Weigh this compound B Dissolve in minimal amount of organic co-solvent (e.g., DMSO, DMF) A->B C Vortex/sonicate until fully dissolved B->C E Add stock solution dropwise to buffer while stirring C->E Dilute stock into buffer D Prepare aqueous buffer at desired pH D->E F Monitor for any signs of precipitation E->F

Technical Support Center: Minimizing Background Fluorescence with Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using Coumarin 343 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my experiments with this compound?

High background fluorescence in experiments using this compound can originate from several sources, which can be broadly categorized as sample-related, reagent-related, and instrument-related.[1][2]

  • Sample Autofluorescence: Biological samples often contain endogenous fluorophores, such as NADH and flavins, that can emit in the same spectral region as this compound, leading to increased background.[1][2][3]

  • Non-specific Binding: this compound conjugates may non-specifically bind to cellular components or surfaces, contributing to a diffuse background signal.

  • Unbound Fluorophore: Incomplete removal of unbound this compound during washing steps is a common cause of high background.

  • Media and Reagent Fluorescence: Components of the cell culture media, buffers, or even the mounting medium can be inherently fluorescent.

  • Instrument Noise: The imaging system itself, including the camera and light source, can contribute to background noise.

A High Background Fluorescence B Sample-Related A->B C Reagent-Related A->C D Instrument-Related A->D E Autofluorescence (e.g., NADH, Flavins) B->E F Non-specific Binding B->F G Unbound Fluorophore C->G H Media/Reagent Fluorescence C->H I Detector Noise D->I J Stray Light D->J

Sources of high background fluorescence.

Q2: How does solvent polarity affect the fluorescence of this compound?

The fluorescence of this compound is highly sensitive to the polarity of its environment. As the solvent polarity increases, the fluorescence emission spectrum of this compound undergoes a significant red-shift (a shift to longer wavelengths). This is due to the larger dipole moment of the molecule in the excited state compared to the ground state. Additionally, the fluorescence lifetime of this compound tends to increase with solvent polarity. This solvatochromic property is important to consider, as changes in the local environment of the dye can lead to shifts in its emission spectrum, potentially increasing overlap with background signals.

Troubleshooting Guide

Q3: My background fluorescence is too high. What are the first steps to troubleshoot this issue?

High background can obscure your specific signal. Here is a step-by-step approach to troubleshoot this common problem.

Start High Background Detected A Optimize Washing Steps Start->A B Increase number and duration of washes A->B Yes C Titrate Dye Concentration A->C No B->C D Reduce this compound concentration C->D Yes E Use Blocking Agents C->E No D->E F Include BSA or other blocking agents E->F Yes G Check for Autofluorescence E->G No F->G H Image unstained sample G->H Yes I Review Imaging Parameters G->I No H->I J Reduce exposure time/ gain I->J Yes End Background Minimized I->End No J->End

Troubleshooting workflow for high background.
  • Optimize Washing Steps: Inadequate washing is a frequent cause of high background. Increase the number and duration of washing steps after incubation with this compound to ensure complete removal of unbound dye.

  • Titrate Dye Concentration: Using an excessively high concentration of the fluorescent probe can lead to increased non-specific binding and background. Perform a concentration titration to find the optimal balance between signal and background.

  • Use Blocking Reagents: To minimize non-specific binding, especially in antibody-based applications, use blocking agents like Bovine Serum Albumin (BSA) or normal serum.

  • Check for Autofluorescence: Image an unstained control sample using the same imaging parameters to determine the level of intrinsic sample autofluorescence.

  • Adjust Imaging Parameters: High camera gain or long exposure times can amplify background noise. Reduce these settings to the minimum required for adequate signal detection.

Q4: I am observing rapid signal loss (photobleaching) of this compound. How can I minimize this?

Photobleaching is the light-induced destruction of a fluorophore, leading to signal loss.

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal.

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shorter camera exposure times and an electronic shutter.

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents reduce photobleaching by scavenging reactive oxygen species.

  • Image Quickly: Acquire images as soon as possible after preparing the sample.

Quantitative Data

Table 1: Photophysical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (nm)~437 - 446
Emission Maximum (nm)~477 - 519
Molar Extinction Coefficient (cm⁻¹M⁻¹)39,000
Quantum Yield0.63

Table 2: Effect of Solvent on this compound Fluorescence Lifetime

SolventFluorescence Lifetime (ns)Reference(s)
Toluene3.09
Water4.45

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells to Minimize Background

This protocol provides a general workflow for staining fixed cells with a this compound conjugate, with an emphasis on steps to reduce background fluorescence.

A Cell Seeding and Fixation B Permeabilization (if required for intracellular targets) A->B C Blocking Step (e.g., 1% BSA in PBS for 1 hour) B->C D Incubation with this compound Conjugate (Titrated concentration) C->D E Washing Steps (e.g., 3x5 min with PBS) D->E F Mounting (with antifade reagent) E->F G Imaging F->G

Generalized fixed cell staining workflow.
  • Cell Preparation:

    • Seed cells on a suitable substrate (e.g., glass coverslips).

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If your target is intracellular, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Staining:

    • Dilute the this compound conjugate to the pre-determined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted conjugate for the recommended time (typically 1 hour at room temperature), protected from light.

  • Washing:

    • This step is critical for minimizing background. Wash the cells at least three times for 5 minutes each with PBS to remove all unbound conjugate.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

  • Imaging:

    • Image the cells using appropriate filter sets for this compound (e.g., excitation ~440 nm, emission ~480 nm).

    • Use the lowest possible excitation intensity and exposure time to minimize photobleaching.

Protocol 2: Live-Cell Imaging with this compound Azide via Click Chemistry

This protocol outlines the labeling of alkyne-modified biomolecules in live cells with this compound Azide, a common application where minimizing background is crucial for clear visualization.

  • Metabolic Labeling:

    • Incubate cells with an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar) for a sufficient period to allow for incorporation into the biomolecules of interest (typically 12-48 hours).

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of this compound Azide in anhydrous DMSO.

    • Prepare stock solutions of the copper (II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Click Reaction:

    • Wash the cells twice with a pre-warmed buffer (e.g., PBS).

    • Prepare the click reaction cocktail immediately before use by combining the buffer, this compound Azide (final concentration 1-10 µM), CuSO₄ (final concentration 20-100 µM), THPTA (final concentration 100-500 µM), and sodium ascorbate (final concentration 1-2 mM).

    • Add the cocktail to the cells and incubate for 5-20 minutes at 37°C. Minimize incubation time to reduce potential copper-induced toxicity.

  • Washing and Imaging:

    • Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed buffer to remove unbound dye.

    • Replace the buffer with a live-cell imaging medium.

    • Image the cells immediately using appropriate fluorescence microscopy settings for this compound.

References

Technical Support Center: Coumarin 343 Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for inner filter effects (IFE) during fluorescence experiments with Coumarin 343.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence measurements?

The inner filter effect is an experimental artifact that leads to a reduction in the observed fluorescence intensity, causing a non-linear relationship between the concentration of this compound and its fluorescence signal.[1][2] This phenomenon is not a type of fluorescence quenching, which arises from molecular interactions leading to non-radiative decay. Instead, IFE is caused by the absorption of light by the sample.[3]

There are two types of inner filter effects:

  • Primary Inner Filter Effect: This occurs when the excitation light is absorbed by the sample before it can excite all the this compound molecules in the light path.[2][4] This is especially problematic at high concentrations of this compound or other absorbing species in the solution.

  • Secondary Inner Filter Effect: This happens when the fluorescence emitted by this compound is re-absorbed by other molecules in the sample before it can reach the detector. This effect is more pronounced if there is a significant overlap between the absorption spectrum of a component in the solution and the emission spectrum of this compound.

Failure to correct for IFE can lead to an underestimation of the true fluorescence intensity, resulting in inaccurate quantitative data for enzyme kinetics, binding affinities, or compound concentrations.

Q2: How can I determine if the inner filter effect is impacting my experiment?

A key indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus this compound concentration. As the concentration increases, the fluorescence signal will plateau and may even decrease at very high concentrations.

To test for IFE, it is good practice to perform a concentration-dependent measurement of your this compound sample. If the fluorescence intensity does not increase linearly with concentration, the inner filter effect is likely present. As a general rule, maintaining a sample absorbance of less than 0.1 at the excitation wavelength helps to minimize IFE.

Q3: What are the spectral properties of this compound that I need to consider?

Knowing the absorption and emission maxima of this compound is crucial for designing your experiment and for any subsequent correction calculations.

Spectral PropertyWavelength (nm)Solvent
Absorption Maximum (λex) ~443 - 445Ethanol
Emission Maximum (λem) ~461 - 477Ethanol

Data sourced from multiple references.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Fluorescence signal is lower than expected or plateaus at higher concentrations. This is a classic sign of the primary inner filter effect , where the high concentration of your sample is absorbing a significant amount of the excitation light.Dilute your sample: The simplest approach is to work with lower concentrations where the absorbance at the excitation wavelength is below 0.1. Apply a correction formula: If dilution is not feasible due to sensitivity requirements, you must apply a mathematical correction for the IFE.
The shape of the fluorescence emission spectrum appears distorted. This can be a result of the secondary inner filter effect , where the emitted fluorescence is being re-absorbed by the sample. This is more likely if other components in your sample absorb light in the emission range of this compound.Check for spectral overlap: Overlay the absorbance spectrum of your complete sample mixture with the emission spectrum of this compound to identify any significant overlap. Use the IFE correction protocol: The correction formula provided in the experimental protocol below accounts for both primary and secondary inner filter effects.
Results are inconsistent between experiments. Variations in sample preparation can affect the absorbance and, consequently, the magnitude of the inner filter effect, leading to inconsistent results.Measure absorbance for every experiment: Do not assume the absorbance will be the same. Always measure the absorbance of your samples for each experiment to apply the correct correction factor.

Experimental Protocol: Absorbance-Based Correction for Inner Filter Effect

This protocol describes a common method to correct for the inner filter effect using absorbance measurements of your experimental samples.

Materials:

  • This compound stock solution

  • Assay buffer

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Prepare Your Samples: Prepare your series of this compound solutions in your assay buffer at the desired concentrations.

  • Measure Absorbance:

    • For each sample, measure the absorbance spectrum using a UV-Vis spectrophotometer.

    • Record the absorbance at the excitation wavelength of this compound (Aex, ~444 nm).

    • Record the absorbance at the emission wavelength of this compound (Aem, ~477 nm).

  • Measure Fluorescence:

    • Using a fluorometer, measure the fluorescence intensity (F_observed) of each sample. Be sure to use the same excitation and emission wavelengths for all measurements.

  • Calculate the Corrected Fluorescence:

    • Use the following formula to correct for the inner filter effect: F_corrected = F_observed * 10^((Aex + Aem) / 2)

    • Where:

      • F_corrected is the corrected fluorescence intensity.

      • F_observed is the measured fluorescence intensity.

      • Aex is the absorbance at the excitation wavelength.

      • Aem is the absorbance at the emission wavelength.

Data Presentation:

Sample ConcentrationAex (~444 nm)Aem (~477 nm)F_observed (a.u.)Correction FactorF_corrected (a.u.)
Concentration 1Aex1Aem1F_obs110^((Aex1 + Aem1) / 2)F_corr1
Concentration 2Aex2Aem2F_obs210^((Aex2 + Aem2) / 2)F_corr2
Concentration 3Aex3Aem3F_obs310^((Aex3 + Aem3) / 2)F_corr3
..................

Visualizations

Below are diagrams illustrating the concepts and workflows described in this guide.

IFE_Concept cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation_Light Excitation Light Sample_Surface Sample Surface (High Absorbance) Excitation_Light->Sample_Surface Absorbed Sample_Center Sample Center (Reduced Excitation) Sample_Surface->Sample_Center Attenuated Emitted_Fluorescence Emitted Fluorescence Reabsorbing_Molecule Re-absorbing Molecule Emitted_Fluorescence->Reabsorbing_Molecule Re-absorbed Detector Detector Reabsorbing_Molecule->Detector Reduced Signal

Caption: Mechanisms of primary and secondary inner filter effects.

Correction_Workflow Start Start: Prepare this compound Sample Measure_Abs Measure Absorbance (Aex and Aem) Start->Measure_Abs Measure_Fluor Measure Fluorescence (F_observed) Start->Measure_Fluor Calculate_Correction Calculate Correction Factor CF = 10^((Aex + Aem) / 2) Measure_Abs->Calculate_Correction Apply_Correction Apply Correction F_corrected = F_observed * CF Measure_Fluor->Apply_Correction Calculate_Correction->Apply_Correction End End: Corrected Fluorescence Data Apply_Correction->End

Caption: Experimental workflow for absorbance-based IFE correction.

Decision_Tree A Is Fluorescence vs. Concentration Linear? B No IFE Correction Needed A->B Yes C IFE is Present A->C No D Is Sample Dilution Possible? C->D E Dilute Sample to Abs < 0.1 D->E Yes F Apply Absorbance-Based Correction D->F No

Caption: Decision workflow for addressing the inner filter effect.

References

Technical Support Center: Coumarin 343 Fluorescence and pH Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the fluorescence of Coumarin 343. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorophore in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

The fluorescence intensity of this compound is highly dependent on the pH of the medium. Generally, the fluorescence of 7-aminocoumarins, like this compound, is sensitive to pH due to the protonation and deprotonation of the amino group.[1] In acidic conditions, protonation of the amine group can lead to a significant reduction in fluorescence emission.[2] Conversely, in neutral to alkaline conditions, the deprotonated form typically exhibits strong fluorescence. The relationship between pH and fluorescence intensity is not always linear and can be influenced by other factors such as solvent polarity and the presence of other molecules.[3][4]

Q2: What are the expected spectral shifts (excitation and emission maxima) for this compound at different pH values?

Changes in pH can induce noticeable shifts in the excitation and emission spectra of this compound. The protonated form at lower pH values often shows a blue shift (a shift to shorter wavelengths) in its fluorescence emission compared to the neutral or deprotonated form.[1] Depending on the specific coumarin derivative and the solvent, the fluorescence color can change from blue in acidic conditions to yellow-green in alkaline conditions, with a large shift in the emission wavelength. For this compound, the neutral and anionic forms have been reported to have an excitation peak at 443 nm and an emission peak at 461 nm.

Q3: What is the underlying mechanism for the pH-dependent fluorescence of this compound?

The primary mechanism is the protonation and deprotonation of the 7-amino group, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. The ICT process is crucial for the fluorescence of many coumarin derivatives. In its deprotonated (neutral amine) state, the molecule has an efficient ICT pathway, leading to strong fluorescence. When the amine group is protonated in acidic media, this ICT process is inhibited, resulting in decreased fluorescence intensity. Additionally, pH can influence the aggregation state of this compound, which also affects its photophysical properties. At lower pH (≤8), it can exist in a protonated, J-aggregated form, while at higher pH (11), a deprotonated, H-aggregated form is observed.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Incorrect pH of the buffer Verify the pH of your experimental buffer. For optimal fluorescence, the pH should generally be in the neutral to slightly alkaline range. For reactions involving NHS esters of coumarin dyes, a pH of 8.3-8.5 is often optimal. Avoid using buffers containing primary amines (e.g., Tris) if you are performing labeling reactions with NHS esters, as they compete with the labeling target.
Protonation of the fluorophore If your experiment must be conducted at a low pH, be aware that the fluorescence of this compound will likely be quenched. Consider if a different fluorophore that is more stable in acidic environments would be suitable for your application.
Aggregation of the dye High concentrations of this compound, especially at certain pH values, can lead to aggregation, which can quench fluorescence. Try reducing the concentration of the dye. You can also investigate the aggregation state using techniques like UV-Vis absorption spectroscopy.
Photobleaching Continuous or high-intensity excitation can lead to the photodegradation of the fluorophore. Minimize light exposure and use the lowest possible excitation power.

Issue 2: Unexpected Shifts in Emission Wavelength

Possible Cause Troubleshooting Steps
pH Fluctuation Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Small changes in pH can lead to shifts in the emission spectra.
Solvent Polarity Changes Coumarin dyes exhibit solvatochromism, meaning their emission spectra are sensitive to the polarity of the solvent. If your experimental conditions involve changes in solvent composition, this could be the cause of the spectral shift.
Binding to other molecules Interaction with other molecules in your sample can alter the local environment of the fluorophore and cause spectral shifts.

Quantitative Data

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Absorption Maximum (λabs) ~443 nmIn neutral/anionic form.
Emission Maximum (λem) ~461 nmIn neutral/anionic form.
Molar Extinction Coefficient (ε) > 26,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (ΦF) 0.63
Fluorescence Lifetime (τF) ~3.6 ns
pKa ~12.88 (Predicted)The apparent pKa can shift significantly at interfaces.

Experimental Protocols

Protocol 1: Measuring this compound Fluorescence as a Function of pH

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers with different pH values (e.g., from pH 3 to pH 11).

    • Use buffers that do not interfere with the fluorescence measurement. For example, a combination of citrate, phosphate, and borate buffers can cover a wide pH range. Ensure the buffer concentration is sufficient to maintain the desired pH after the addition of the dye solution.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable organic solvent like DMSO or ethanol to prepare a concentrated stock solution (e.g., 1 mM).

  • Sample Preparation:

    • Dilute the this compound stock solution into each of the prepared buffer solutions to a final concentration that gives an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects. A typical final concentration might be in the low micromolar range.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the fluorescence emission spectra of each sample.

    • Set the excitation wavelength to the absorption maximum of this compound (around 443 nm).

    • Record the emission spectra across a suitable range (e.g., 450 nm to 650 nm).

    • Measure the fluorescence intensity at the emission maximum for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Plot the wavelength of the emission maximum as a function of pH to visualize any spectral shifts.

Visualizations

pH_Impact_on_Coumarin343 cluster_conditions Environmental Conditions cluster_molecule This compound State cluster_fluorescence Fluorescence Outcome Low_pH Low pH (Acidic) Protonated Protonated Form (R-NH3+) Low_pH->Protonated Protonation High_pH High pH (Neutral/Alkaline) Deprotonated Deprotonated Form (R-NH2) High_pH->Deprotonated Deprotonation Quenched Fluorescence Quenched (Low Intensity) Protonated->Quenched Inhibition of ICT Emitting Strong Fluorescence (High Intensity) Deprotonated->Emitting Efficient ICT

Caption: Logical relationship of pH and this compound fluorescence.

experimental_workflow Start Start: Prepare Buffers & Dye Stock Prepare_Samples Prepare Samples: Dilute Dye in Buffers of Varying pH Start->Prepare_Samples Measure_Absorbance Optional: Measure Absorbance (<0.1) Prepare_Samples->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Spectra: Excite at λabs, Scan Emission Measure_Absorbance->Measure_Fluorescence Analyze_Data Analyze Data: Plot Intensity & λem vs. pH Measure_Fluorescence->Analyze_Data End End: Characterize pH Dependence Analyze_Data->End

Caption: Experimental workflow for pH-dependent fluorescence measurement.

References

Technical Support Center: Optimizing Live-Cell Imaging with Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively reduce the cytotoxicity of Coumarin 343 in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in live-cell imaging?

This compound is a blue-emitting fluorophore commonly used in various imaging applications. A derivative, this compound X azide, is particularly valuable for labeling and visualizing biomolecules in live cells through "click chemistry," a highly efficient and specific bioorthogonal reaction. This allows for the study of dynamic cellular processes, protein trafficking, and the localization of small molecules.[1] The azide group on this compound X azide selectively couples with an alkyne-functionalized molecule that has been introduced into the cell.[1]

Q2: What are the primary concerns when using this compound in live-cell imaging?

The main concerns are potential cytotoxicity and phototoxicity. While coumarin derivatives are generally considered to have low cytotoxicity for imaging, it's crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[1] Phototoxicity, which is cell damage caused by light exposure during fluorescence microscopy, is another significant concern that can be minimized by optimizing imaging parameters.[1]

Q3: What is the general mechanism of coumarin-induced cytotoxicity?

Studies on various coumarin derivatives suggest that their cytotoxic effects can be mediated through the induction of apoptosis (programmed cell death). This can involve the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and activation of caspase cascades.[2] Some coumarin derivatives have also been shown to cause cell cycle arrest. For certain coumarin compounds, inhibition of signaling pathways like PI3K/AKT has been identified as a mechanism of cytotoxicity.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

It is highly recommended to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the 50% cytotoxic concentration (CC50) or IC50 value for your specific cell line. This will help you establish a working concentration that provides a good signal-to-noise ratio without significantly impacting cell viability.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High cell death observed after staining with this compound. High dye concentration: The concentration of this compound may be too high for your specific cell type.Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT) to determine the optimal, non-toxic concentration. Typical starting concentrations for this compound X azide are in the range of 1-10 µM.
Prolonged incubation time: Leaving the dye on the cells for too long can increase toxicity.Optimize the incubation time. For this compound X azide, an incubation of 15-60 minutes is often sufficient.
Copper-induced toxicity (if using CuAAC click chemistry): The copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is toxic to cells.Minimize the incubation time with the copper-containing reaction cocktail (e.g., 5-20 minutes). Consider using copper-chelating ligands that can reduce copper's toxicity. Alternatively, use a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Weak fluorescent signal. Low dye concentration: The concentration of this compound may be too low to provide a detectable signal.Gradually increase the dye concentration, while monitoring for any cytotoxic effects.
Incorrect filter set: The microscope filter set may not be optimal for this compound's excitation and emission wavelengths (Ex/Em: ~437/477 nm).Ensure you are using a filter set appropriate for blue fluorescence, such as a DAPI filter set.
Photobleaching: The fluorescent signal is fading quickly due to intense light exposure.Reduce the excitation light intensity by using the lowest possible laser power or a neutral density filter. Minimize exposure time by using shorter camera exposure settings.
High background fluorescence. Non-specific binding of the dye: The probe may be binding to cellular components other than the target.Optimize the staining protocol by including additional washing steps to remove unbound probe.
Autofluorescence: The cells themselves may be emitting fluorescence in the same range as this compound.Use a spectral imaging system to separate the specific signal from autofluorescence or apply background subtraction during image processing.

Quantitative Data

Table 1: IC50 Values of Various Coumarin Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
CoumarinHeLa (Cervical Cancer)54.2
Compound 4HL60 (Leukemia)8.09
Compound 8bHepG2 (Liver Cancer)13.14
Compound 7A549 (Lung Cancer)24.2
Coumarin DerivativeC26 (Colorectal Cancer)449.4
Coumarin-based ER Probe 1HeLa (Cervical Cancer)205
Coumarin-based ER Probe 2HeLa (Cervical Cancer)252

Table 2: Recommended Working Concentrations for this compound X Azide

ApplicationRecommended ConcentrationIncubation TimeReference
Live-Cell Imaging (General)1-10 µM15-60 minutes
Live-Cell Super-Resolution Microscopy2-50 µM10-30 minutes

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound X Azide

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.

  • Preparation of Staining Solution: Prepare a working solution of this compound X azide by diluting the stock solution (typically 1-10 mM in anhydrous DMSO) in a complete cell culture medium to a final concentration of 1-10 µM.

  • Staining: Wash the cells twice with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS to remove the unbound dye.

  • Imaging: Replace the PBS with a live-cell imaging buffer and image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~437/477 nm).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the basic steps for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts related to this compound cytotoxicity and its application in live-cell imaging.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish alkyne_label Metabolically label cells with alkyne precursor (optional) cell_culture->alkyne_label prepare_dye Prepare this compound X azide solution (1-10 µM) stain_cells Incubate cells with dye (15-60 min) prepare_dye->stain_cells wash_cells Wash cells to remove unbound dye image_cells Image with fluorescence microscope (Ex/Em: ~437/477 nm) wash_cells->image_cells

Caption: Experimental workflow for live-cell imaging using this compound X azide.

cytotoxicity_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome coumarin Coumarin Derivative ros Increased Reactive Oxygen Species (ROS) coumarin->ros mito Mitochondrial Membrane Depolarization coumarin->mito pi3k_akt Inhibition of PI3K/AKT Pathway coumarin->pi3k_akt cell_cycle_arrest Cell Cycle Arrest coumarin->cell_cycle_arrest ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis pi3k_akt->apoptosis caspase->apoptosis

Caption: Generalized signaling pathway for coumarin-induced cytotoxicity.

troubleshooting_logic cluster_concentration Concentration Issues cluster_incubation Incubation Time cluster_phototoxicity Phototoxicity start High Cytotoxicity Observed? check_conc Is concentration > 10 µM? start->check_conc Yes end_node Optimized Imaging Conditions start->end_node No reduce_conc Reduce concentration and perform titration check_conc->reduce_conc Yes check_time Is incubation > 60 min? check_conc->check_time No reduce_conc->end_node reduce_time Reduce incubation time check_time->reduce_time Yes check_light High laser power or long exposure? check_time->check_light No reduce_time->end_node reduce_light Minimize light exposure check_light->reduce_light Yes check_light->end_node No reduce_light->end_node

References

Choosing the right solvent for Coumarin 343 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Coumarin 343 in their experiments. Find troubleshooting tips and frequently asked questions to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my this compound experiment?

A1: The choice of solvent is critical as it significantly influences the photophysical properties of this compound.[1][2][3] The ideal solvent will depend on the specific requirements of your experiment. Key considerations include:

  • Solubility: this compound exhibits good solubility in many organic solvents like DMSO, DMF, chloroform, acetonitrile, and alcohols, but it is poorly soluble in water.[4]

  • Photophysical Properties: Solvent polarity affects the absorption and fluorescence spectra of this compound.[2] Generally, as solvent polarity increases, the fluorescence emission spectrum shows a red-shift (a shift to longer wavelengths). The fluorescence lifetime also tends to increase with solvent polarity. For applications requiring high fluorescence quantum yield, less polar solvents may be preferable.

  • Application-Specific Requirements: For biological applications, you may need to use a co-solvent system to dissolve this compound in an aqueous buffer. For dye-sensitized solar cells, the solvent will influence the efficiency of electron injection.

Refer to the data summary table below for a comparison of this compound's properties in various solvents.

Q2: Why is the fluorescence signal of my this compound weak or unstable?

A2: A weak or unstable fluorescence signal can arise from several factors:

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. To mitigate this, reduce the excitation light intensity and exposure time. You can also use deoxygenated solvents or add an antifade reagent to your sample.

  • pH Sensitivity: The fluorescence of some coumarin derivatives can be sensitive to pH changes. It is crucial to use a well-buffered solution to maintain a stable pH throughout your experiment.

  • Aggregation: At high concentrations, this compound can form aggregates, which can lead to fluorescence quenching and a decrease in the quantum yield. To avoid this, work with dilute solutions (absorbance < 0.1 at the excitation wavelength).

  • Quenching: The fluorescence of this compound can be quenched by other molecules in the solution, such as oxygen or certain amino acid residues in proteins. Deoxygenating the solvent can help reduce quenching by molecular oxygen.

Q3: What are the typical excitation and emission wavelengths for this compound?

A3: The absorption and emission maxima of this compound are solvent-dependent. In ethanol, the absorption maximum is around 443-445 nm, and the emission maximum is in the blue-green region of the spectrum. It is always recommended to measure the absorption and emission spectra of this compound in your specific experimental solvent to determine the optimal excitation and emission wavelengths.

Data Presentation: Photophysical Properties of this compound in Various Solvents

The following table summarizes the key photophysical parameters of this compound in a range of solvents. These values are compiled from various sources and should be used as a guide. For critical applications, it is recommended to measure these parameters under your specific experimental conditions.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Toluene2.38~420~450-3.09
Chloroform4.81~430~4650.58-
Ethanol24.55445~480-4900.63-
Acetonitrile37.5~435~4900.25-
Methanol32.7----
Water80.1-~5100.054.45

Note: Data is compiled from multiple sources and may vary depending on experimental conditions. The dielectric constants are approximate values at room temperature.

Experimental Protocols

Protocol 1: Determining the Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • This compound

  • Reference standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectrophotometer

  • Spectrofluorometer

  • Solvent of choice

  • Volumetric flasks and pipettes

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η²_X / η²_ST)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • The subscripts ST and X denote the standard and the unknown sample, respectively.

Protocol 2: Sample Preparation for Spectroscopy

Materials:

  • This compound

  • Solvent of choice

  • Volumetric flask

  • Quartz cuvette (1 cm path length)

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare a Dilute Solution: Dilute the stock solution to a concentration where the absorbance at the desired excitation wavelength is between 0.02 and 0.1. This ensures the measurement is within the linear range of the spectrophotometer and minimizes inner filter effects.

  • Transfer to Cuvette: Transfer the diluted solution to a clean quartz cuvette for spectroscopic measurements.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_start Start stock Prepare Stock Solution prep_start->stock dilute Prepare Dilute Solution (Abs < 0.1) stock->dilute cuvette Transfer to Cuvette dilute->cuvette abs_spec Measure Absorbance Spectrum cuvette->abs_spec em_spec Measure Emission Spectrum cuvette->em_spec det_max Determine λ_abs(max) and λ_em(max) abs_spec->det_max calc_qy Calculate Quantum Yield (if needed) abs_spec->calc_qy em_spec->det_max em_spec->calc_qy

Caption: Experimental workflow for spectroscopic characterization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Weak/Unstable Fluorescence Signal photobleaching Photobleaching? start->photobleaching ph_issue pH Instability? start->ph_issue aggregation Aggregation? start->aggregation quenching Quenching? start->quenching reduce_light Reduce Excitation Intensity/Time photobleaching->reduce_light use_buffer Use Buffered Solution ph_issue->use_buffer dilute_sample Use Dilute Solution (Abs < 0.1) aggregation->dilute_sample deoxygenate Deoxygenate Solvent quenching->deoxygenate

Caption: Troubleshooting logic for weak or unstable fluorescence signals.

References

Technical Support Center: Coumarin 343 Fluorescence Intensity Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate calibration of Coumarin 343 fluorescence intensity. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the reliability of your fluorescence measurements.

Troubleshooting and FAQs

This section addresses common issues encountered during the calibration of this compound fluorescence intensity.

Question Answer
Why is my calibration curve not linear at high concentrations? This is a common phenomenon known as the inner filter effect . At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette (primary inner filter effect). Additionally, emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution before it reaches the detector (secondary inner filter effect). To avoid this, it is recommended to work with concentrations where the absorbance at the excitation wavelength is below 0.1.[1] If higher concentrations are necessary, mathematical corrections can be applied.
My fluorescence signal is weak or unstable. What are the possible causes? Several factors can contribute to a weak or unstable signal: 1. Incorrect Excitation/Emission Wavelengths: Ensure your instrument is set to the optimal excitation and emission maxima for this compound in your specific solvent. 2. Low Concentration: The concentration of your this compound solution may be too low to produce a detectable signal. 3. Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching (light-induced degradation). Minimize exposure of your samples to the excitation light. 4. Solvent Effects: The fluorescence quantum yield of this compound is highly dependent on the solvent. In some nonpolar solvents, the quantum yield can be exceptionally low.[2] 5. Instrument Settings: Check that the detector gain and slit widths on your fluorometer are appropriately set for your sample.
I am observing a high background fluorescence. How can I reduce it? High background can originate from the solvent, the cuvette, or impurities. To minimize background: 1. Use High-Purity Solvents: Use spectroscopy-grade solvents to prepare your solutions. 2. Clean Cuvettes Thoroughly: Ensure your cuvettes are meticulously clean. Rinse with the solvent you are using for your experiment before adding your sample. 3. Subtract Background: Measure the fluorescence of a "blank" sample containing only the solvent and subtract this value from your sample measurements. 4. Check for Contamination: Fluorescent impurities in your sample or solvent can contribute to background noise.
The shape of my emission spectrum seems distorted. What could be the cause? A distorted emission spectrum can be caused by the inner filter effect at high concentrations, which can disproportionately affect the shorter wavelength part of the emission spectrum. Detector saturation can also lead to a flattened peak.[3] Ensure your concentrations are within the linear range and that the fluorescence intensity is not saturating the detector.
Why does the fluorescence intensity of this compound change in different solvents? This compound is a solvatochromic dye, meaning its photophysical properties, including its fluorescence quantum yield and emission maximum, are sensitive to the polarity of its environment. Generally, an increase in solvent polarity can lead to changes in the fluorescence lifetime and quantum yield.

Quantitative Data

The photophysical properties of this compound are crucial for accurate fluorescence measurements. The following tables summarize key data for this fluorophore.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent
Excitation Maximum (λex)~443 nmEthanol
Emission Maximum (λem)~461 nmEthanol
Molar Extinction Coefficient (ε)44,300 cm⁻¹M⁻¹Ethanol
Fluorescence Quantum Yield (Φ)0.63Ethanol

Data sourced from AAT Bioquest and PhotochemCAD.

Table 2: Fluorescence Quantum Yield of Coumarin Dyes in Various Solvents

DyeSolventQuantum Yield (Φ)
This compound Ethanol 0.63
Coumarin 1Ethanol0.73
Coumarin 6Ethanol0.78
Coumarin 151Ethanol0.53
Coumarin 153Ethanol0.544
Coumarin 153Water0.1
Coumarin 153Cyclohexane0.9

This table provides a comparative view of the quantum yields of different coumarin dyes. Data compiled from various scientific resources.

Experimental Protocols

This section provides a detailed methodology for creating a fluorescence intensity calibration curve for this compound.

Protocol: Generating a this compound Fluorescence Calibration Curve

Objective: To establish a linear relationship between the concentration of this compound and its fluorescence intensity under specific experimental conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, spectroscopy grade)

  • Volumetric flasks and pipettes for accurate dilutions

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of your chosen solvent to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Prepare a Series of Dilutions:

    • Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations. A typical concentration range for establishing linearity might be from 10 µM down to the nanomolar range. It is recommended to prepare at least five different concentrations.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure a stable output.

    • Set the excitation wavelength to the absorption maximum of this compound in your chosen solvent (e.g., ~443 nm for ethanol).

    • Set the emission wavelength to the emission maximum of this compound in your chosen solvent (e.g., ~461 nm for ethanol).

    • Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Measure a Blank:

    • Fill a clean cuvette with the pure solvent.

    • Place the cuvette in the spectrofluorometer and record the fluorescence intensity. This is your blank or background reading.

  • Measure the Standards:

    • Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it.

    • Place the cuvette in the spectrofluorometer and record the fluorescence intensity.

    • Repeat this measurement for all your prepared standards, moving from the lowest to the highest concentration. It is advisable to take multiple readings for each standard to ensure reproducibility.

  • Data Analysis:

    • Subtract the blank reading from the fluorescence intensity of each standard.

    • Plot the background-corrected fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis).

    • Perform a linear regression analysis on the data points that fall within the linear range. The resulting equation (y = mx + c) and the R² value will describe your calibration curve. An R² value close to 1 indicates a good linear fit.

Visualizations

The following diagrams illustrate key workflows and relationships in fluorescence calibration.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure_standards Measure Standards dilutions->measure_standards blank Prepare Blank (Solvent) measure_blank Measure Blank blank->measure_blank setup Instrument Setup (λex, λem) setup->measure_blank measure_blank->measure_standards correct Background Correction measure_standards->correct plot Plot Intensity vs. Conc. correct->plot regress Linear Regression plot->regress

Caption: Workflow for generating a fluorescence calibration curve.

G Concentration vs. Fluorescence Intensity origin x_axis Concentration origin->x_axis y_axis Fluorescence Intensity origin->y_axis p1 p2 p4 p1->p4 p3 p5 p6 label_nonlinear Inner Filter Effect

Caption: Relationship between concentration and fluorescence intensity.

References

Validation & Comparative

A Comparative Guide to Coumarin 343 and Other Common Coumarin Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of Coumarin 343 with other widely used coumarin dyes—Coumarin 1, Coumarin 102, and Coumarin 153—focusing on their photophysical properties and the influence of the solvent environment.

Core Photophysical Properties: A Comparative Analysis

The photophysical characteristics of coumarin dyes are highly sensitive to their molecular structure and the polarity of their environment. This compound, with its rigidized structure and a carboxylic acid group, exhibits distinct properties compared to other members of the coumarin family. The following table summarizes key photophysical data for this compound and its counterparts in various solvents, highlighting the impact of solvent polarity on their absorption and emission maxima, quantum yield, and molar extinction coefficient.

DyeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M-1cm-1)
This compound Ethanol4454950.63[1]44,300[1]
Methanol437490--
Acetonitrile434485--
Water4305050.002-
Coumarin 1 Ethanol3734500.73[2]23,500[2]
Cyclohexane3523900.87-
Acetonitrile3684350.62-
Coumarin 102 Ethanol4024750.76-
Cyclohexane365420--
Acetonitrile390455--
Coumarin 153 Ethanol4235300.54~20,000[3]
Cyclohexane4084550.90-
Acetonitrile4205200.60-
Water4355550.10-

Experimental Protocols

The accurate determination of the photophysical parameters presented above relies on standardized experimental methodologies. Below are detailed protocols for two fundamental measurements: Molar Extinction Coefficient and Fluorescence Quantum Yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Objective: To determine the molar extinction coefficient of a coumarin dye at its absorption maximum (λmax).

Materials:

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopy-grade solvent

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the coumarin dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with at least five different concentrations. The concentrations should be chosen such that the absorbance values at the λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement:

    • Record the absorption spectrum of the solvent in a quartz cuvette to use as a blank.

    • Record the absorption spectrum for each diluted sample at room temperature.

    • Identify the λmax from the spectra.

    • Record the absorbance of each solution at the λmax.

  • Data Analysis:

    • Plot a graph of absorbance at λmax (y-axis) versus concentration in mol/L (x-axis).

    • Perform a linear regression analysis on the data points.

    • The slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1, assuming a path length of 1 cm.

Determination of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of a coumarin dye relative to a standard.

Materials:

  • Spectrofluorometer with an excitation and emission monochromator

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Coumarin dye sample

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.546)

  • Spectroscopy-grade solvent

Procedure:

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the standard and the coumarin sample in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • The excitation wavelength must be the same for both the sample and the standard.

    • The emission spectra should be corrected for the wavelength-dependent response of the detector.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the sample and the standard.

    • Determine the slope of the linear fit for both the sample (GradX) and the standard (GradS).

    • Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦS * (GradX / GradS) * (nX2 / nS2) where ΦS is the quantum yield of the standard, and nX and nS are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizing Structures and Workflows

To better understand the relationships between the coumarin dyes and the experimental processes, the following diagrams are provided.

G Structural Comparison of Coumarin Dyes cluster_coumarin_core Coumarin Core cluster_dyes Specific Dyes cluster_properties Resulting Photophysical Properties CoumarinCore Common Benzopyrone Ring C343 This compound R7: Julolidine R3: -COOH CoumarinCore->C343 Rigidized amino group Electron-withdrawing group at C3 C1 Coumarin 1 R7: -N(Et)2 R4: -CH3 CoumarinCore->C1 Flexible amino group Electron-donating group at C4 C102 Coumarin 102 R7: Julolidine R4: -CH3 CoumarinCore->C102 Rigidized amino group Electron-donating group at C4 C153 Coumarin 153 R7: Julolidine R4: -CF3 CoumarinCore->C153 Rigidized amino group Strong electron-withdrawing group at C4 HighPolaritySensitivity High Sensitivity to Solvent Polarity C343->HighPolaritySensitivity HighQuantumYield High Quantum Yield in Non-polar Solvents C1->HighQuantumYield ReducedTict Reduced TICT Formation C102->ReducedTict RedShiftedEmission Red-shifted Emission C153->RedShiftedEmission

Caption: Structural differences and their impact on dye properties.

G Experimental Workflow for Photophysical Characterization start Start: Dye Sample prep_stock Prepare Stock Solution start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions uv_vis UV-Vis Spectroscopy: Measure Absorbance prep_dilutions->uv_vis fluor Fluorescence Spectroscopy: Measure Emission prep_dilutions->fluor calc_epsilon Calculate Molar Extinction Coefficient (ε) uv_vis->calc_epsilon calc_qy Calculate Quantum Yield (ΦF) fluor->calc_qy data_analysis Data Analysis and Comparison calc_epsilon->data_analysis calc_qy->data_analysis end End: Characterized Dye data_analysis->end

Caption: Workflow for dye characterization.

References

A Comparative Analysis of the Quantum Yield of Coumarin 343 and Fluorescein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorescent dyes, Coumarin 343 and fluorescein are frequently employed due to their favorable photophysical properties. This guide provides an objective comparison of the fluorescence quantum yield of these two fluorophores, supported by experimental data and detailed methodologies, to aid in the selection of the optimal dye for specific research applications.

Data Presentation: A Side-by-Side Comparison

The fluorescence quantum yield (Φ), a measure of the efficiency of a fluorophore in converting absorbed light into emitted light, is a key performance indicator. A higher quantum yield generally signifies a brighter fluorophore. The following table summarizes the quantum yield and other relevant photophysical properties of this compound and fluorescein in ethanol, a commonly used solvent.

PropertyThis compoundFluorescein (Neutral)Fluorescein (Basic)
Quantum Yield (Φ) 0.63[1][2]0.79[3]0.97[4][5]
Solvent EthanolEthanolBasic Ethanol
Excitation Max (λex) ~445 nm~425 nm~500 nm
Emission Max (λem) ~495 nm~515 nm~521 nm

In-Depth Analysis

As the data indicates, fluorescein in a basic ethanol solution exhibits a significantly higher quantum yield (0.97) compared to this compound in ethanol (0.63). Even in neutral ethanol, fluorescein's quantum yield (0.79) surpasses that of this compound. This suggests that for applications where maximal brightness is the primary concern, fluorescein, particularly in a basic environment, may be the superior choice.

However, the selection of a fluorophore is not solely dependent on its quantum yield. Other factors such as the desired excitation and emission wavelengths, pH sensitivity, and photostability must be taken into consideration. This compound offers a distinct spectral window with excitation and emission maxima in the blue-green region of the spectrum, which can be advantageous in multiplexing experiments to avoid spectral overlap with other fluorophores. Conversely, fluorescein's absorption and emission are in the green-yellow region.

Experimental Protocols: Measuring Relative Quantum Yield

The quantum yields presented in this guide are typically determined using the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Principle

The relative quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

  • Φ_std is the quantum yield of the standard.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term cancels out.

Methodology
  • Preparation of Solutions: Prepare a series of dilutions of both the sample and a suitable standard (e.g., quinine sulfate or a well-characterized dye with a similar spectral profile) in the same spectroscopic grade solvent. The concentrations should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. It is crucial to maintain identical instrument settings (e.g., excitation and emission slit widths, detector gain) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

    • Determine the slope (gradient) of the resulting linear plots.

    • Calculate the quantum yield of the sample using the gradients in the rearranged equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample / n_std)^2.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the fundamental process of fluorescence and the experimental workflow for its measurement.

Fluorescence_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Photon In) S1->S0 Fluorescence (Photon Out) S1->S0 Non-radiative Decay

Caption: The Jablonski diagram illustrating the electronic state transitions involved in fluorescence.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Sample Prepare Sample Dilutions Absorbance Measure Absorbance (UV-Vis) Sample->Absorbance Standard Prepare Standard Dilutions Standard->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Integrate Integrate Fluorescence Intensity Fluorescence->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

References

A Comparative Guide to the Photostability of Coumarin 343 and Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based applications, the selection of a robust and reliable fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the photostability of Coumarin 343, a widely used blue-emitting fluorophore, against the popular Alexa Fluor family of dyes. This comparison is supported by available experimental data to assist researchers in making informed decisions for their specific experimental needs.

At a Glance: Key Performance Characteristics

The following table summarizes the key photophysical properties of this compound and a selection of spectrally relevant Alexa Fluor dyes. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

FeatureThis compoundAlexa Fluor 350Alexa Fluor 488
Excitation Max (nm) ~445346496
Emission Max (nm) ~490442519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~44,30019,000>65,000
Fluorescence Quantum Yield (Φ) 0.63 (in ethanol)[1][2]~0.58 (in PBS)0.92 (in PBS)[3]
Photostability Moderate[4]High[4]Very High

In-Depth Photostability Comparison

Photostability, the ability of a fluorophore to resist irreversible photochemical destruction (photobleaching) upon exposure to light, is a critical parameter for quantitative and time-lapse fluorescence imaging.

This compound: As a member of the coumarin family of dyes, this compound generally exhibits moderate photostability. While specific quantitative data for the photobleaching half-life of this compound is limited, studies on the broader "coumarin" class of dyes have shown a photobleaching half-life of approximately 25 seconds in a standard glycerol/PBS mounting medium. The use of commercial antifade reagents can significantly enhance the photostability of coumarin dyes, with one study reporting an increase in the photobleaching half-life to 106 seconds with Vectashield.

Alexa Fluor Dyes: The Alexa Fluor family of dyes is renowned for its superior photostability compared to conventional fluorescent dyes. This enhanced photostability is a key feature that allows for longer exposure times and more robust image acquisition.

A direct comparison between the azide derivatives of this compound and Alexa Fluor 350, which are both blue-emitting fluorophores, indicates that Alexa Fluor 350 possesses high photostability, making it a preferable choice for applications demanding exceptional resistance to photobleaching. In contrast, this compound X azide is characterized as having moderate photostability. It is noteworthy that Alexa Fluor 350 is a sulfonated derivative of coumarin, a chemical modification that contributes to its enhanced photophysical properties, including photostability.

Experimental Methodologies

To ensure accurate and reproducible assessment of fluorophore photostability, a standardized experimental protocol is crucial. Below is a detailed methodology for measuring the photobleaching rate of a fluorescent dye.

Protocol for Measuring Photostability (Photobleaching Rate)

This protocol outlines a common method for quantifying the photostability of a fluorophore by measuring the decay of its fluorescence intensity over time under continuous illumination.

1. Sample Preparation:

  • Prepare a solution of the fluorophore (e.g., this compound or an Alexa Fluor dye) in a suitable solvent or buffer (e.g., ethanol for this compound, PBS for Alexa Fluor dyes).

  • The concentration should be adjusted to have an absorbance of 0.02 - 0.1 at the excitation maximum in a 1 cm path length cuvette to minimize inner filter effects.

  • For comparative studies, prepare samples of all fluorophores to be tested at the same optical density at their respective excitation maxima.

  • Mount the sample on a microscope slide. For solution-based measurements, a small drop can be placed on a slide and covered with a coverslip. For cellular imaging, cells stained with the fluorescent dye should be mounted with an appropriate mounting medium (with or without antifade reagents).

2. Instrumentation:

  • A fluorescence microscope (e.g., a widefield or confocal microscope) equipped with a stable light source (e.g., a laser or an arc lamp with neutral density filters) is required.

  • A sensitive camera (e.g., a CCD or sCMOS camera) is needed for image acquisition.

  • Ensure that the objective, filter sets, and dichroic mirrors are appropriate for the excitation and emission spectra of the fluorophore being tested.

3. Image Acquisition:

  • Place the sample on the microscope stage and bring it into focus.

  • Select a region of interest (ROI) for photobleaching analysis.

  • Set the illumination intensity to a constant and reproducible level. For comparative studies, it is critical to use the same illumination power for all samples.

  • Begin continuous illumination of the ROI.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 1-5 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity.

4. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal from the intensity of the ROI.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

  • Plot the normalized fluorescence intensity as a function of time.

  • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer t₁/₂ indicates greater photostability.

  • The photobleaching decay curve can often be fitted to a single or double exponential decay function to determine the photobleaching rate constant(s).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a photostability measurement experiment.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solution (Absorbance 0.02-0.1) mount Mount Sample on Slide prep_dye->mount setup_microscope Microscope Setup (Light Source, Filters, Objective) mount->setup_microscope focus Focus on Sample setup_microscope->focus illuminate Continuous Illumination focus->illuminate acquire Acquire Time-Lapse Images illuminate->acquire measure_intensity Measure Mean Fluorescence Intensity acquire->measure_intensity normalize Normalize to Initial Intensity measure_intensity->normalize plot Plot Intensity vs. Time normalize->plot calculate Determine Photobleaching Half-Life (t₁/₂) plot->calculate G brightness Brightness (Quantum Yield & Extinction Coeff.) imaging Fluorescence Imaging brightness->imaging quant Quantitative Analysis brightness->quant photostability Photostability photostability->imaging photostability->quant timelapse Time-Lapse Experiments photostability->timelapse spectral Spectral Properties (Excitation/Emission) spectral->imaging solubility Solubility & pH Stability solubility->imaging solubility->quant

References

A Comparative Guide to Fluorescent Membrane Probes: Coumarin 343, Laurdan, and Nile Red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is paramount for the accurate investigation of cellular membrane properties. This guide provides a comprehensive comparison of Coumarin 343 against two widely established membrane probes, Laurdan and Nile Red. The information presented herein is intended to facilitate an informed decision based on the specific experimental requirements, focusing on objective performance data and detailed methodologies.

Introduction to Membrane Probes

Fluorescent membrane probes are indispensable tools for elucidating the complex structure and dynamics of lipid bilayers. These molecules exhibit changes in their fluorescence properties, such as emission wavelength, quantum yield, and lifetime, in response to alterations in their immediate microenvironment. This sensitivity allows for the non-invasive monitoring of key membrane characteristics, including polarity, fluidity, and lipid order, which are crucial for cellular processes ranging from signal transduction to membrane trafficking and drug-membrane interactions.

This compound is a hydrophilic fluorescent dye.[1] While extensively used in other applications, its validation as a general-purpose membrane probe is less established than for lipophilic probes like Laurdan and Nile Red. Its behavior at liquid-liquid interfaces suggests potential sensitivity to the membrane environment.[2]

Laurdan is a well-established, polarity-sensitive probe renowned for its ability to report on the phase state of membranes and the degree of water penetration into the lipid bilayer.[3][4] Its spectral shifts are widely used to quantify lipid order and identify lipid rafts.[5]

Nile Red is a versatile, solvatochromic dye that is highly fluorescent in hydrophobic environments and is commonly used to stain intracellular lipid droplets. It is also employed to investigate the polarity and packing of lipid membranes.

Performance Characteristics at a Glance

The following tables summarize the key photophysical properties of this compound, Laurdan, and Nile Red. It is important to note that direct comparative data for this compound within a lipid membrane context is limited; therefore, some of its properties are inferred from its behavior in environments of varying polarity.

Table 1: General Photophysical Properties

FeatureThis compoundLaurdanNile Red
Fluorophore Class CoumarinNaphthalenePhenoxazone
Principle of Polarity Sensing Solvatochromic shiftDipolar relaxation in response to water penetrationSolvatochromic shift
Excitation Max (nm) ~437 (in ethanol)~350-410~552 (in methanol)
Emission Max (nm) ~477 (in ethanol)~440 (ordered) to ~490 (disordered)~636 (in methanol)
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~39,000 - 44,300~19,500~45,000
Quantum Yield (Φ) 0.63 (in ethanol)Varies with lipid phaseVaries with environment polarity
Key Advantage High quantum yield in polar solventsRatiometric analysis (Generalized Polarization) minimizes artifactsHigh photostability and brightness in nonpolar environments
Key Disadvantage Limited validation as a membrane probe; hydrophilic natureSusceptible to photobleachingBroad emission spectrum can lead to bleed-through

Table 2: Performance in Different Membrane Environments

ParameterThis compoundLaurdanNile Red
Typical Working Concentration 1-10 µM (for cellular labeling via click chemistry)5-10 µM (for cells)300 nM - 5 µM (for cells)
Fluorescence Lifetime (τ) Biexponential decay at interfaces (e.g., 0.3 ns and 3.6 ns at water/DCE)Phase-dependent (e.g., ~5.4 ns in short lifetime regions, ~6.3 ns in long lifetime regions in HeLa cells)Complex, multi-exponential decays; shorter lifetimes in less polar environments (e.g., lipid droplets)
Emission in Ordered Phase (e.g., Gel Phase) Data not available~440 nmShifts to shorter wavelengths in nonpolar environments
Emission in Disordered Phase (e.g., Liquid Crystalline) Data not available~490 nmShifts to longer wavelengths in polar environments
Generalized Polarization (GP) Value in Ordered Phase Not applicable+0.5 to +0.6Not applicable
Generalized Polarization (GP) Value in Disordered Phase Not applicable-0.1 to -0.3Not applicable

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound (General Protocol)

Note: This protocol is a general guideline and requires optimization, as standardized methods for using this compound as a simple membrane stain are not well-established. The protocol is adapted from methods for other coumarin derivatives.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~440 nm, Emission ~480 nm).

Protocol 2: Laurdan Staining and Generalized Polarization (GP) Measurement in Live Cells

This protocol is adapted from established methods for labeling cells with Laurdan.

Materials:

  • Laurdan

  • Ethanol or DMSO

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microscope with two emission channels (e.g., 400-460 nm and 470-530 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of Laurdan in ethanol or DMSO.

  • Cell Staining: Incubate cells with 5-10 µM Laurdan in serum-free medium for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove the unincorporated probe.

  • Imaging:

    • Image the cells using a confocal or two-photon microscope.

    • Acquire images simultaneously in two emission channels: one for the ordered phase (e.g., 400-460 nm) and one for the disordered phase (e.g., 470-530 nm).

  • GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) Where I_ordered and I_disordered are the fluorescence intensities in the respective channels. GP values typically range from +1 (highly ordered) to -1 (highly disordered).

Protocol 3: Staining of Intracellular Lipids with Nile Red in Live Cells

This protocol is based on established methods for visualizing lipid droplets.

Materials:

  • Nile Red

  • DMSO

  • PBS

  • Cell culture medium

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in DMSO.

  • Preparation of Working Solution: Dilute the stock solution in PBS or cell culture medium to a final concentration of 1 µg/mL.

  • Cell Staining: Add the Nile Red working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing (Optional): The cells can be washed with PBS to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope. For lipid droplets, use an excitation wavelength of ~488 nm and an emission window of ~550-650 nm. For phospholipids, a longer excitation wavelength (~565 nm) can be used.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_cell_handling Cell Handling cluster_imaging Data Acquisition & Analysis stock Prepare Stock Solution (in DMSO or Ethanol) working Prepare Working Solution (in Culture Medium/Buffer) stock->working wash1 Wash Cells (PBS) working->wash1 stain Incubate with Probe wash1->stain wash2 Wash Cells (PBS) stain->wash2 image Fluorescence Microscopy wash2->image analysis Image Analysis (e.g., GP Calculation) image->analysis

Caption: A generalized workflow for staining live cells with fluorescent membrane probes.

laurdan_gp_pathway cluster_emission Fluorescence Emission laurdan Laurdan in Membrane excitation Excitation (e.g., 405 nm) laurdan->excitation ordered Ordered Phase (Low Water Penetration) Emission ~440 nm excitation->ordered disordered Disordered Phase (High Water Penetration) Emission ~490 nm excitation->disordered gp_calc Generalized Polarization (GP) Calculation GP = (I_440 - I_490) / (I_440 + I_490) ordered->gp_calc disordered->gp_calc

Caption: The principle of Generalized Polarization (GP) measurement using Laurdan.

Conclusion

Laurdan and Nile Red are well-validated and reliable probes for studying membrane properties, each with distinct advantages. Laurdan, with its ratiometric GP measurement, is the gold standard for quantifying lipid order and phase behavior. Nile Red is an excellent choice for visualizing lipid-rich structures and assessing environmental polarity, particularly in less polar regions of the cell.

This compound, while demonstrating high fluorescence quantum yield, requires further validation to be established as a routine membrane probe. Its hydrophilic nature suggests it may report on different aspects of the membrane environment compared to the more lipophilic Laurdan and Nile Red, potentially localizing to the membrane-water interface. Researchers interested in using this compound for membrane studies should perform rigorous control experiments to characterize its localization and spectral properties within the specific membrane system of interest.

References

Cross-Validation of Coumarin 343 Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for generating reliable and reproducible experimental data. Coumarin 343, a widely utilized fluorescent dye, is prized for its sensitivity to the local microenvironment, making it a powerful tool for investigating cellular structures and biomolecular interactions. This guide provides a comprehensive cross-validation of this compound's performance against other established methods, supported by experimental data and detailed protocols to inform your research decisions.

This publication objectively compares the application of this compound with alternative fluorescent probes in key research areas, including the assessment of membrane polarity, visualization of lipid droplets, and its role as a donor in Förster Resonance Energy Transfer (FRET) experiments. By presenting quantitative data, detailed methodologies, and clear visual workflows, this guide aims to equip researchers with the necessary information to select the most suitable tools for their scientific inquiries.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is often a trade-off between various photophysical properties. Here, we compare this compound with other commonly used dyes for cellular imaging and sensing applications.

FeatureThis compoundAlexa Fluor™ 350DAPINile RedLaurdan
Excitation Max (nm) ~445346358552 (in lipids)~350
Emission Max (nm) ~490442461636 (in lipids)440 & 490
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~40,00019,00027,000~45,000~20,000
Quantum Yield ~0.6-0.8 (solvent dependent)~0.58~0.03 (free), up to 0.4 (bound to dsDNA)High in nonpolar environments~0.6
Primary Application Polarity sensing, FRET donor, general labelingGeneral labeling, high photostabilityNuclear counterstainLipid droplet stainingMembrane polarity/fluidity
Key Advantage High sensitivity to solvent polarityHigh photostability and pH insensitivityHigh specificity for DNAStrong fluorescence enhancement in lipidic environmentsRatiometric imaging of membrane phase
Key Limitation Moderate photostabilityLower quantum yield than some coumarinsNot suitable for labeling other biomoleculesBroad emission spectrum can lead to bleed-throughRequires careful calculation of Generalized Polarization

Experimental Protocols and Cross-Validation

To provide a practical comparison, we present detailed experimental protocols for key applications of this compound and its alternatives.

Assessing Membrane Polarity: this compound vs. Laurdan

The polarity of the lipid bilayer is a critical parameter influencing membrane protein function and cellular signaling. Both this compound and Laurdan are used to probe this environment, but they operate on slightly different principles.

Experimental Protocol: Measuring Membrane Polarity with this compound

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Cell Labeling: Incubate cultured cells with a final concentration of 1-10 µM this compound in serum-free media for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., excitation ~440 nm, emission ~490 nm).

  • Data Analysis: The emission maximum of this compound shifts to shorter wavelengths (blue shift) in more nonpolar environments. Analyze the spectral shift in different regions of the cell to infer relative membrane polarity.

Experimental Protocol: Measuring Membrane Fluidity with Laurdan (Generalized Polarization)

  • Probe Preparation: Prepare a 1 mM stock solution of Laurdan in DMSO.

  • Cell Labeling: Label cells with 1-5 µM Laurdan in serum-free media for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Acquire two fluorescence images simultaneously using a dual-channel imaging setup. Excite the sample at ~350 nm and collect emission at two wavelength ranges: 420-460 nm (ordered phase) and 470-510 nm (disordered phase).

  • Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490). Higher GP values (approaching +1) indicate a more ordered, less fluid membrane, while lower GP values (approaching -1) suggest a more disordered, fluid environment.[1][2][3]

Cross-Validation Discussion:

While both probes report on the membrane environment, this compound's solvatochromic shift provides a more direct measure of local polarity. In contrast, Laurdan's GP value is an indicator of water penetration into the bilayer, which is related to lipid packing and fluidity.[1][2] Results from both probes are often correlated, with more ordered membranes (higher GP with Laurdan) typically being less polar (blue-shifted emission with this compound). However, discrepancies can arise, providing complementary information about the membrane's biophysical properties.

cluster_c343 This compound Method cluster_laurdan Laurdan GP Method c343_label Label cells with This compound c343_image Image at single emission wavelength c343_label->c343_image c343_analyze Analyze emission spectrum shift c343_image->c343_analyze c343_result Inference of local polarity c343_analyze->c343_result laurdan_label Label cells with Laurdan laurdan_image Image at two emission wavelengths (440nm & 490nm) laurdan_label->laurdan_image laurdan_analyze Calculate Generalized Polarization (GP) value laurdan_image->laurdan_analyze laurdan_result Assessment of membrane fluidity/order laurdan_analyze->laurdan_result

Comparison of workflows for assessing membrane properties.
Visualizing Lipid Droplets: this compound vs. Nile Red

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Their visualization is crucial for understanding various physiological and pathological processes.

Experimental Protocol: Imaging Lipid Droplets with a Coumarin Derivative

Recent studies have shown that certain solvatochromic coumarin probes can effectively visualize lipid droplets.

  • Probe Preparation: Prepare a 1 mM stock solution of a suitable lipophilic coumarin derivative in DMSO.

  • Cell Labeling: Incubate cells with 1-10 µM of the coumarin probe in culture medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Image the cells using appropriate filter sets for the specific coumarin derivative. The probe will exhibit enhanced fluorescence in the nonpolar environment of the lipid droplets.

Experimental Protocol: Staining Lipid Droplets with Nile Red

Nile Red is a classic and highly selective fluorescent stain for intracellular lipid droplets.

  • Probe Preparation: Prepare a 0.5 mg/mL stock solution of Nile Red in acetone.

  • Staining Solution: Dilute the stock solution 1:1000 in PBS or culture medium to a final concentration of 0.5 µg/mL.

  • Cell Staining: Add the staining solution to the cells and incubate for 5-10 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS.

  • Imaging: Observe the cells under a fluorescence microscope. Lipid droplets will appear as bright yellow-gold fluorescent structures when excited with blue light (e.g., 450-500 nm) and emitting above 528 nm.

Cross-Validation Discussion:

Nile Red is exceptionally bright and specific for the neutral lipid core of droplets, making it a gold standard for their identification. Lipophilic coumarin probes can also effectively stain lipid droplets due to their solvatochromic properties. A key advantage of some coumarin derivatives is potentially narrower emission spectra compared to Nile Red, which can be beneficial for multicolor imaging to reduce spectral bleed-through. Cross-validation would involve co-staining with both probes (if spectrally compatible) or comparing the localization patterns in separate experiments to confirm that the coumarin probe indeed targets the same organelles as Nile Red.

Förster Resonance Energy Transfer (FRET): this compound as a Donor

FRET is a powerful technique to study molecular interactions. This compound is often used as a FRET donor, typically paired with an acceptor like fluorescein (FAM).

Experimental Workflow: FRET using a this compound-FAM pair

This workflow outlines the general steps for a FRET experiment to detect the interaction between two proteins, Protein A and Protein B.

  • Probe Conjugation: Covalently label Protein A with a this compound derivative (donor) and Protein B with a FAM derivative (acceptor).

  • Introduce into System: Introduce the labeled proteins into the experimental system (e.g., cell-free system or microinjection into cells).

  • Donor Excitation: Excite the sample at a wavelength optimal for this compound (~440 nm) but where FAM has minimal direct excitation.

  • Emission Detection: Measure the fluorescence emission in two channels: the donor channel (~490 nm for this compound) and the acceptor channel (~520 nm for FAM).

  • Data Analysis: An increase in the acceptor emission upon donor excitation, accompanied by a decrease in donor emission, indicates that FRET is occurring, and thus Protein A and Protein B are in close proximity (typically within 1-10 nm). The FRET efficiency can be calculated to provide a quantitative measure of the interaction.

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_a Label Protein A with This compound (Donor) node_c Mix labeled proteins in experimental system node_a->node_c node_b Label Protein B with FAM (Acceptor) node_b->node_c node_d Excite at Donor Wavelength (~440nm) node_c->node_d node_e Measure Emission at Donor (~490nm) and Acceptor (~520nm) Wavelengths node_d->node_e node_f High Acceptor Emission Low Donor Emission? node_e->node_f node_g FRET Occurring: Proteins are Interacting node_f->node_g Yes node_h No FRET: Proteins are not Interacting node_f->node_h No

Workflow for a FRET experiment using this compound as a donor.

Cross-Validation with Other Methods:

FRET results are often validated using complementary techniques that also probe biomolecular interactions. These can include:

  • Co-immunoprecipitation (Co-IP): This biochemical technique is used to pull down a protein of interest and then probe for the presence of its binding partners using Western blotting. A successful Co-IP provides strong evidence of a physical interaction that can be cross-validated with FRET data.

  • Proximity Ligation Assay (PLA): This method provides a highly sensitive and specific in situ detection of protein-protein interactions. When two proteins are in close proximity, oligonucleotide-linked antibodies can be ligated, amplified, and visualized as fluorescent spots.

  • Computational Modeling: Molecular docking and simulations can predict whether two proteins are likely to interact and can provide structural insights that complement the distance information obtained from FRET experiments.

Conclusion

This compound is a versatile and powerful fluorescent probe with a broad range of applications in biological and materials research. Its sensitivity to the local environment makes it particularly valuable for studying properties like solvent polarity. When cross-validated with other established methods such as Laurdan for membrane analysis, Nile Red for lipid droplet visualization, and Co-IP for protein interactions, researchers can build a more robust and comprehensive understanding of the system under investigation. The choice of the optimal probe and validation method will ultimately depend on the specific experimental question, the required sensitivity, and the available instrumentation. This guide provides the foundational information to make those critical decisions with confidence.

References

Spectral Overlap of Coumarin 343 with Common Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorophores is paramount for designing robust and sensitive fluorescence-based assays. This guide provides a detailed comparison of the spectral overlap between Coumarin 343 and other widely used fluorophores, offering insights for applications such as Förster Resonance Energy Transfer (FRET).

This compound, a blue-emitting fluorophore, is often utilized as a donor in FRET pairs due to its favorable spectral characteristics. The efficiency of energy transfer in FRET is critically dependent on the degree of spectral overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. This guide outlines the key spectral parameters of this compound and several common acceptor fluorophores, details the methodology for assessing spectral overlap, and provides the necessary information for researchers to evaluate potential FRET partners.

Spectral Properties of this compound and Common Fluorophores

The selection of an appropriate donor-acceptor pair is the first step in designing a FRET experiment. The following table summarizes the excitation and emission maxima for this compound and other common fluorophores, providing a foundational dataset for assessing potential spectral overlap.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound 443[1][2]477-480[3][4]
Fluorescein (FITC) 491-495[5]516-519
Rhodamine B 545-546566-567
Cyanine 3 (Cy3) 554-555568-569
Cyanine 5 (Cy5) 649-651667-670

Understanding and Quantifying Spectral Overlap

Spectral overlap is a measure of the extent to which the emission spectrum of a donor fluorophore overlaps with the excitation (absorbance) spectrum of an acceptor fluorophore. A greater spectral overlap leads to a higher probability of FRET. This relationship is quantified by the spectral overlap integral, J(λ) .

The Förster distance (R₀), the distance at which FRET efficiency is 50%, is directly proportional to the spectral overlap integral. Therefore, a larger J(λ) results in a larger R₀, allowing for the detection of FRET over greater distances.

Experimental and Computational Protocols for Determining Spectral Overlap

While pre-calculated spectral overlap values for every donor-acceptor pair are not always readily available, researchers can determine this critical parameter through experimental measurements and computational analysis.

Experimental Protocol for Acquiring Spectral Data
  • Sample Preparation: Prepare dilute solutions of the donor and acceptor fluorophores in a suitable solvent (e.g., phosphate-buffered saline, ethanol). The concentration should be low enough to avoid inner filter effects.

  • Absorbance Spectroscopy: Measure the absorbance spectrum of the acceptor fluorophore using a UV-Vis spectrophotometer. This will provide the molar extinction coefficient (εA) as a function of wavelength.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the donor fluorophore using a spectrofluorometer. The donor should be excited at its maximum excitation wavelength. The resulting spectrum should be corrected for instrument-specific variations.

Computational Protocol for Calculating the Spectral Overlap Integral (J(λ))

The spectral overlap integral is calculated using the following formula:

J(λ) = ∫ F_D(λ) * ε_A(λ) * λ^4 dλ

Where:

  • F_D(λ) is the normalized fluorescence emission intensity of the donor at wavelength λ.

  • ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ (in M⁻¹cm⁻¹).

  • λ is the wavelength (in nm).

Several software packages and online tools are available to perform this calculation from the experimentally obtained spectral data.

Visualizing Spectral Overlap and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the principle of spectral overlap and a typical experimental workflow for its determination.

Spectral_Overlap cluster_Donor Donor (this compound) cluster_Acceptor Acceptor Fluorophore cluster_Overlap Spectral Overlap for FRET Excitation_D Excitation Emission_D Emission Excitation_D->Emission_D Fluorescence Overlap Overlap Emission_D->Overlap Excitation_A Excitation Emission_A Emission Excitation_A->Emission_A Fluorescence Excitation_A->Overlap FRET FRET Overlap->FRET Enables

Caption: Principle of spectral overlap for FRET.

Experimental_Workflow A Prepare Donor and Acceptor Solutions B Measure Acceptor Absorbance Spectrum (UV-Vis Spectrophotometer) A->B C Measure Donor Emission Spectrum (Spectrofluorometer) A->C D Obtain εA(λ) and FD(λ) data B->D C->D E Calculate Spectral Overlap Integral J(λ) (Software/Online Tool) D->E F Determine Förster Distance (R₀) E->F

References

A Comparative Analysis of Coumarin 343 Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Coumarin 343 and its derivatives as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). We delve into their photovoltaic performance, supported by experimental data, and provide detailed experimental protocols for fabrication and characterization. This document aims to be a valuable resource for researchers working on the development of efficient and cost-effective solar energy technologies.

Introduction to Coumarin Dyes in DSSCs

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizer, or dye, is a critical component of a DSSC, responsible for absorbing sunlight and initiating the process of converting light into electrical energy. Coumarin dyes, and specifically this compound (C343), have attracted significant attention as metal-free organic sensitizers due to their strong fluorescence, good photostability, and tunable photophysical and electrochemical properties.[1]

The molecular structure of coumarin dyes, often featuring a donor-π-acceptor (D-π-A) architecture, allows for efficient intramolecular charge transfer upon photoexcitation.[2] This characteristic is crucial for effective electron injection from the excited dye into the conduction band of a semiconductor, typically titanium dioxide (TiO2), a key step in the operation of a DSSC. However, pristine this compound exhibits limited light absorption in the visible region, which has prompted extensive research into the synthesis and characterization of its derivatives to enhance their light-harvesting capabilities and overall photovoltaic performance.[3][4] This guide will explore the performance of several such derivatives.

Performance of this compound Derivatives

The efficiency of a DSSC is characterized by several key parameters:

  • Open-circuit voltage (Voc): The maximum voltage available from a solar cell at zero current.

  • Short-circuit current density (Jsc): The current density through the solar cell when the voltage across it is zero.

  • Fill factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.

  • Power conversion efficiency (η): The overall efficiency of the solar cell in converting light energy into electrical energy.

The performance of DSSCs sensitized by various this compound derivatives is summarized in the table below. The data highlights how modifications to the molecular structure of the parent C343 dye can significantly impact the photovoltaic parameters.

DyeVoc (V)Jsc (mA/cm2)FFη (%)Reference
C343 0.657.80.683.45F. Wu et al. (2013)
MS-C 0.6815.20.656.71Y. Shi et al. (2015)
MS-F 0.6613.90.666.05Y. Shi et al. (2015)
MS-M 0.6512.80.675.58Y. Shi et al. (2015)
HB1 0.480.190.610.50[4]

Experimental Protocols

The following sections detail the typical experimental procedures for fabricating and characterizing DSSCs sensitized with this compound derivatives.

DSSC Fabrication

The fabrication of a dye-sensitized solar cell involves the assembly of a photoanode, a counter electrode, and an electrolyte.

1. Photoanode Preparation:

  • Cleaning of FTO Glass: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried in an oven.

  • Deposition of TiO2 Paste: A layer of TiO2 paste is deposited on the conductive side of the FTO glass using a doctor-blading technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.

  • Sintering: The TiO2-coated FTO glass is sintered in a muffle furnace at a specific temperature ramp, typically heating to 500°C and holding for 30 minutes, to ensure good electrical contact between the TiO2 nanoparticles and the FTO substrate.

  • Dye Sensitization: After cooling to room temperature, the sintered TiO2 electrode is immersed in a solution of the this compound derivative (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours to allow for the adsorption of the dye molecules onto the TiO2 surface. The electrode is then rinsed with the solvent to remove any non-adsorbed dye.

2. Counter Electrode Preparation:

  • A hole is drilled in another FTO glass substrate.

  • The substrate is cleaned using the same procedure as for the photoanode.

  • A thin layer of a catalyst, typically a platinum solution (e.g., H2PtCl6 in isopropanol), is deposited on the conductive side of the FTO glass.

  • The electrode is then heated at 400°C for 30 minutes to form a catalytic platinum layer.

3. Assembly of the DSSC:

  • The dye-sensitized TiO2 photoanode and the platinum-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).

  • The cell is heated to seal the two electrodes together.

  • The electrolyte, typically a solution containing an iodide/triiodide (I-/I3-) redox couple in an organic solvent (e.g., acetonitrile), is injected into the cell through the pre-drilled hole in the counter electrode.

  • The hole is then sealed to prevent leakage of the electrolyte.

DSSC Characterization

The photovoltaic performance of the fabricated DSSCs is evaluated under simulated solar illumination.

  • Current-Voltage (I-V) Measurement: The current-voltage characteristics of the DSSC are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm2). A source meter is used to vary the external resistance and measure the corresponding current and voltage.

  • Photovoltaic Parameter Extraction: The key photovoltaic parameters (Voc, Jsc, FF, and η) are extracted from the measured I-V curve.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light. This is done using a monochromator to illuminate the cell with light of a specific wavelength and measuring the resulting short-circuit current.

Visualizing the Process and Principles

To better understand the workflow and the underlying principles of DSSCs, the following diagrams are provided.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization p1 FTO Glass Cleaning p2 TiO2 Paste Deposition p1->p2 p3 Sintering p2->p3 p4 Dye Sensitization p3->p4 a1 Electrode Sealing p4->a1 c1 FTO Glass Cleaning c2 Catalyst Deposition c1->c2 c3 Heating c2->c3 c3->a1 a2 Electrolyte Injection a1->a2 a3 I-V Measurement a2->a3 a4 IPCE Measurement a3->a4

Caption: Experimental workflow for the fabrication and characterization of a Dye-Sensitized Solar Cell.

DSSC_Energy_Level_Diagram cluster_dssc DSSC Energy Levels cluster_external_circuit External Circuit TiO2_CB TiO2 Conduction Band Load Load TiO2_CB->Load e- Dye_LUMO Dye LUMO Dye_LUMO->TiO2_CB Electron Injection Dye_HOMO Dye HOMO Dye_HOMO->Dye_LUMO hv (Light Absorption) Electrolyte Redox Electrolyte (I-/I3-) Electrolyte->Dye_HOMO Dye Regeneration Load->Electrolyte e-

Caption: Energy level diagram illustrating the electron transfer processes in a this compound derivative-sensitized DSSC.

Conclusion

The development of novel this compound derivatives has shown significant promise in advancing the efficiency of dye-sensitized solar cells. Through molecular engineering, it is possible to tune the photophysical and electrochemical properties of these dyes to enhance light absorption and improve the overall performance of the solar cell. The data presented in this guide demonstrates the potential of these organic sensitizers as a cost-effective alternative to traditional ruthenium-based dyes. Further research focusing on the design of new coumarin structures with broader absorption spectra and optimized energy levels will be crucial for the future development of high-efficiency DSSCs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the management and disposal of chemical waste. This document provides a comprehensive, step-by-step guide for the proper disposal of Coumarin 343, a widely used fluorescent dye. Following these procedures will help ensure a safe laboratory environment and compliance with regulatory standards.

Safety and Handling Profile of this compound

Before initiating any disposal procedures, it is crucial to be aware of the safety and handling considerations for this compound. This information is summarized from safety data sheets (SDS) and is intended to supplement, not replace, your institution's specific safety protocols.

PropertyData
Appearance Yellow to orange powder.
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol
Solubility Slightly soluble in water. Soluble in DMSO and ethanol.[1]
Storage Store at room temperature, protected from light and moisture.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat, and a dust mask (type N95 or equivalent). All handling should be conducted in a chemical fume hood.[2]
Toxicity Data (for Coumarin) Oral LD50 (rat): 293 mg/kg.[3] Note: This is for the parent compound "coumarin," and specific toxicity data for this compound is not readily available.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of solid this compound and solutions containing it.

1. Personal Protective Equipment (PPE) and Work Area Preparation:

  • Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, a lab coat, and a dust mask when handling solid this compound.

  • Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Collection - Solid this compound:

  • Carefully sweep up any remaining solid this compound using a soft brush and a plastic dustpan to avoid generating dust.

  • Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.

3. Waste Collection - Solutions Containing this compound:

  • Do not dispose of solutions containing this compound down the drain.

  • Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.

  • If mixing different waste solutions, ensure they are compatible to avoid any adverse chemical reactions.

4. Decontamination of Labware and Surfaces:

  • Decontaminate all glassware and surfaces that have come into contact with this compound.

  • Wash contaminated items with an appropriate solvent (e.g., ethanol) to dissolve the dye, followed by a thorough cleaning with soap and water. Collect the initial solvent rinse as chemical waste.

  • For surface spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the solid chemical waste container. Clean the area with a suitable solvent and then with soap and water.

5. Waste Container Labeling:

  • Properly label the hazardous waste container immediately upon adding the first amount of waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate amount or concentration of the waste.

    • The date of accumulation (the date the first waste was added).

    • The name and contact information of the responsible researcher or lab.

    • The associated hazards (e.g., "Irritant," "Combustible Solid").

6. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure the container is kept closed except when adding waste.

7. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

Important Note on Chemical Neutralization: There are no standard, validated protocols for the chemical neutralization of this compound waste in a typical laboratory setting. Therefore, it is strongly recommended that this compound be disposed of as chemical waste without attempting any form of chemical treatment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe_check waste_type 2. Identify Waste Type ppe_check->waste_type solid_waste 3a. Solid Waste: Sweep and collect in a dedicated container. waste_type->solid_waste Solid solution_waste 3b. Solution Waste: Collect in a dedicated, sealed container. Do NOT pour down the drain. waste_type->solution_waste Solution decontaminate 4. Decontaminate Glassware and Surfaces solid_waste->decontaminate solution_waste->decontaminate label_waste 5. Label Waste Container (Name, Date, Hazards, Contact) decontaminate->label_waste store_waste 6. Store in Designated Satellite Accumulation Area label_waste->store_waste final_disposal 7. Arrange for Pickup by EHS or Licensed Waste Disposal Service store_waste->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: A workflow diagram for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Coumarin 343

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Coumarin 343, a versatile fluorescent dye. Adherence to these procedural steps will minimize risk and ensure operational excellence.

Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form or in solution, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent the inhalation of fine dye powder which can cause respiratory irritation.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from airborne dust particles and potential splashes of solutions.[1][2][3]
Hand Protection Nitrile glovesTo prevent direct skin contact with the dye.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for minimizing exposure and ensuring a safe working environment when handling this compound.

1. Preparation:

  • Ensure all handling of solid this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

  • Cover the work surface with a disposable absorbent pad to easily contain any spills.

  • Assemble all necessary equipment, such as spatulas, weighing paper, and containers, before commencing work.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Weighing and Dispensing (Solid Form):

  • Handle the solid dye powder carefully to avoid creating airborne dust.

  • When weighing, use a dedicated, clean spatula to transfer the desired amount of this compound.

  • Keep the container tightly closed when not in use.

3. Solution Preparation:

  • When dissolving the dye, slowly add the solid to the solvent to prevent splashing and minimize dust generation.

  • This compound is slightly soluble in chloroform and DMSO.

4. Post-Handling and Cleanup:

  • Decontaminate all work surfaces and equipment after use.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and absorbent pads, in a clearly labeled and sealed hazardous waste container. Do not dispose of solid dye waste in regular trash.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) procedures for hazardous waste disposal.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Coumarin343_Handling_Workflow Workflow for Safe Handling of this compound prep Preparation ppe Don PPE: - N95 Mask - Goggles - Gloves - Lab Coat prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing Solid handling->weighing solution Preparing Solution weighing->solution experiment Experimental Use solution->experiment cleanup Cleanup & Decontamination experiment->cleanup waste Waste Disposal cleanup->waste remove_ppe Remove PPE cleanup->remove_ppe solid_waste Solid Waste (Contaminated PPE, etc.) waste->solid_waste liquid_waste Liquid Waste (Solutions) waste->liquid_waste wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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